Myc-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H20ClF6N3O2 |
|---|---|
分子量 |
543.9 g/mol |
IUPAC 名称 |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-morpholin-4-ylbut-1-ynyl)-6-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C25H20ClF6N3O2/c26-19-7-5-16(13-18(19)24(27,28)29)22-15(3-1-2-8-35-9-11-37-12-10-35)4-6-17(23(22)36)20-14-21(34-33-20)25(30,31)32/h4-7,13-14,36H,2,8-12H2,(H,33,34) |
InChI 键 |
ROQZCPAUTWKVGO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of MYC Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research did not yield specific information on a compound designated "Myc-IN-3." Therefore, this guide provides a comprehensive overview of the general mechanisms of action for inhibiting the MYC signaling pathway, a critical target in cancer therapy. The principles, pathways, and experimental methodologies detailed herein are fundamental to the discovery and characterization of novel MYC inhibitors.
The MYC family of proto-oncogenes, particularly c-Myc, are transcription factors that act as master regulators of a vast array of cellular processes, including proliferation, cell growth, metabolism, and apoptosis.[1][2] Their dysregulation is a hallmark of a majority of human cancers, making them a highly sought-after, albeit challenging, therapeutic target.[3][4] Inhibition of MYC signaling can lead to tumor regression, a phenomenon known as oncogene addiction.[5][6] This guide delves into the core mechanisms of MYC, the pathways it governs, and the methodologies used to investigate its inhibitors.
The MYC Signaling Network: A Confluence of Oncogenic Pathways
MYC expression and activity are tightly controlled by a complex network of signaling pathways.[2] Upstream signals, including growth factors like EGF, activate pathways such as MAPK/ERK and PI3K/AKT/mTOR, which in turn can lead to the stabilization and increased activity of the MYC protein.[5][7] The Wnt/β-catenin pathway also directly upregulates MYC transcription.[8]
Once expressed, MYC forms a heterodimer with its obligate partner, MAX (MYC-associated factor X).[9] This MYC-MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, recruiting co-activators like histone acetyltransferases (HATs) to drive the expression of genes involved in cell cycle progression (e.g., cyclins and CDKs), metabolism, and ribosome biogenesis.[1][10][11] Conversely, MYC can also act as a transcriptional repressor by interacting with other transcription factors, such as Miz-1, to downregulate the expression of cell cycle inhibitors like p21 and p27.[2][12]
Visualizing the MYC Signaling Pathway
The following diagram illustrates the central role of MYC in cellular signaling and highlights potential points of therapeutic intervention.
Caption: MYC signaling pathway and points of therapeutic intervention.
Strategies for MYC Inhibition and Quantitative Assessment
Targeting MYC has historically been challenging due to its nature as a transcription factor lacking a defined enzymatic pocket. However, several strategies are being explored:
-
Inhibition of MYC-MAX Dimerization: Preventing the formation of the functional MYC-MAX heterodimer is a primary strategy. Small molecules are being developed to interfere with the protein-protein interface.
-
Disruption of MYC-DNA Interaction: Compounds that prevent the MYC-MAX complex from binding to E-box sequences would inhibit its transcriptional activity.
-
Inhibition of MYC Transcription and Translation: Targeting upstream pathways that regulate MYC expression or targeting the MYC mRNA itself are viable approaches.
-
Promoting MYC Degradation: Enhancing the natural degradation pathways of the MYC protein can lower its cellular concentration.
The efficacy of a potential MYC inhibitor is assessed through various quantitative measures. The following table summarizes key parameters, though specific values for a hypothetical "this compound" are not available.
| Parameter | Description | Typical Assay | Example Values (Hypothetical) |
| IC50 | Concentration of inhibitor required to reduce a specific activity by 50%. | MYC-MAX Dimerization Assay (e.g., FRET, AlphaScreen), Cell Viability Assay (e.g., MTT, CellTiter-Glo) | 0.1 - 10 µM |
| Kd | Dissociation constant, indicating the binding affinity of the inhibitor to its target. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | 10 - 500 nM |
| EC50 | Concentration of inhibitor that gives a half-maximal response in a cell-based assay. | Reporter Gene Assay (e.g., MYC-responsive luciferase), Gene Expression Analysis (qPCR) | 0.5 - 20 µM |
| GI50 | Concentration of inhibitor that causes 50% growth inhibition in a cell line. | Cell Proliferation Assay | 0.2 - 15 µM |
Experimental Protocols for Characterizing MYC Inhibitors
Detailed methodologies are crucial for the robust evaluation of any novel therapeutic agent. Below are outlines of key experimental protocols used in the study of MYC inhibitors.
MYC-MAX Dimerization Assay (Homogeneous Time-Resolved FRET - HTRF)
-
Principle: This assay measures the proximity of two molecules (MYC and MAX) tagged with donor and acceptor fluorophores. Inhibition of dimerization leads to a decrease in the FRET signal.
-
Methodology:
-
Recombinant, tagged MYC (e.g., GST-MYC) and MAX (e.g., His-MAX) proteins are purified.
-
Anti-tag antibodies conjugated to a FRET donor (e.g., Europium cryptate) and acceptor (e.g., XL665) are used.
-
In a microplate, the proteins, antibodies, and varying concentrations of the test inhibitor are incubated.
-
The plate is read on an HTRF-compatible reader, and the ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the HTRF signal against the inhibitor concentration.
-
MYC Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Principle: This cell-based assay quantifies the ability of MYC to activate transcription from a promoter containing E-box sequences.
-
Methodology:
-
A cancer cell line with high MYC activity is transiently or stably transfected with a reporter plasmid containing a luciferase gene driven by a MYC-responsive promoter.
-
The transfected cells are treated with various concentrations of the MYC inhibitor for a defined period (e.g., 24-48 hours).
-
Cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
EC50 values are calculated based on the reduction in luciferase activity.
-
Western Blot Analysis for MYC Target Gene Expression
-
Principle: This technique is used to detect changes in the protein levels of MYC and its downstream targets following inhibitor treatment.
-
Methodology:
-
MYC-dependent cancer cells are treated with the inhibitor at various concentrations and time points.
-
Cells are harvested, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against MYC, MAX, and downstream targets (e.g., Cyclin D1, p27), as well as a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conceptual Experimental Workflow
The following diagram outlines a typical workflow for the initial characterization of a novel MYC inhibitor.
Caption: Workflow for MYC inhibitor discovery and characterization.
Conclusion
While the specific details of a compound named "this compound" are not publicly available, the foundational principles of targeting the MYC oncogene provide a clear roadmap for the development of such inhibitors. The intricate involvement of MYC in numerous cancer-driving pathways underscores its importance as a therapeutic target.[3][13] A multi-faceted approach, combining biochemical and cell-based assays, is essential for the identification and rigorous characterization of novel MYC inhibitors. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers dedicated to the challenging yet crucial goal of drugging this master regulator of cancer.
References
- 1. Myc - Wikipedia [en.wikipedia.org]
- 2. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myc proteins as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MYC: a complex problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. usbio.net [usbio.net]
The Discovery and Synthesis of Myc-IN-3: A Potent MYC Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a master regulator of cellular proliferation, differentiation, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. Despite its significance as a therapeutic target, the direct inhibition of MYC has remained a formidable challenge due to its intrinsically disordered nature. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Myc-IN-3 (also known as compound 37), a novel alkynyl-substituted phenylpyrazole derivative that has emerged as a potent and promising direct MYC inhibitor.[1] This document details its mechanism of action, summarizes its antiproliferative activity across various cancer cell lines, and provides detailed protocols for its synthesis and key biological assays.
Introduction: The Challenge of Targeting MYC
The MYC family of proto-oncogenes, including c-MYC, N-MYC, and L-MYC, encode transcription factors that play a pivotal role in normal cell growth. However, their aberrant expression is implicated in the majority of human cancers, where they drive uncontrolled cell proliferation and tumor progression. The MYC protein exerts its oncogenic functions by forming a heterodimer with its partner, MAX (MYC-associated factor X). This MYC/MAX complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, leading to the transcriptional activation of a plethora of genes involved in cell cycle progression, metabolism, and protein synthesis.
The development of small molecules that can directly inhibit MYC has been hampered by the fact that MYC is an intrinsically disordered protein, lacking a well-defined pocket for drug binding. This compound represents a significant advancement in this field, demonstrating the ability to directly engage MYC, disrupt its interaction with MAX, and induce its degradation.
Discovery of this compound (Compound 37)
This compound was identified through the exploration of structurally novel alkynyl-substituted phenylpyrazole derivatives designed to directly perturb MYC function. This class of compounds was investigated for their potential to overcome the challenges of targeting the "undruggable" MYC protein. Among the synthesized derivatives, compound 37, now known as this compound, exhibited superior antiproliferative activities against multiple malignant cell lines when compared to the previously reported MYC inhibitor, MYCi975.[1]
Synthesis of this compound
The synthesis of this compound (compound 37) is a multi-step process. The following is a representative synthetic scheme based on the general synthesis of substituted phenylpyrazole derivatives. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication.
Experimental Protocol: General Synthesis of Alkynyl-Substituted Phenylpyrazole Core
A general method for the synthesis of the phenylpyrazole core involves the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. The alkynyl functionality is typically introduced through a Sonogashira coupling reaction.
Step 1: Synthesis of the Pyrazole Core
-
To a solution of a substituted phenylhydrazine (B124118) hydrochloride (1.0 eq) in ethanol, add a 1,3-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired phenylpyrazole derivative.
Step 2: Introduction of the Alkynyl Group (Sonogashira Coupling)
-
To a solution of the halogenated phenylpyrazole derivative (1.0 eq) in a suitable solvent (e.g., a mixture of toluene (B28343) and water), add the terminal alkyne (1.5 eq).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a copper(I) salt (e.g., CuI, 0.1 eq).
-
Add a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the final alkynyl-substituted phenylpyrazole compound, this compound.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged mechanism that directly targets the MYC protein.
-
Disruption of MYC/MAX Interaction: this compound perturbs the crucial protein-protein interaction between MYC and its obligate partner MAX. This disruption prevents the formation of the functional heterodimer required for DNA binding and transcriptional activation of MYC target genes.[1]
-
Induction of MYC Protein Degradation: A key feature of this compound is its ability to induce the dose-dependent degradation of the MYC protein within cancer cells. Degradation of MYC has been observed at concentrations as low as 1.0 μM.[1]
-
Inhibition of DNA Binding: By disrupting the MYC/MAX complex, this compound effectively inhibits the binding of this oncogenic transcription factor to its consensus E-box sequences in the DNA.[1]
-
Induction of MYC Thermal Instability: this compound has been shown to induce thermal instability of the MYC protein, further confirming its direct engagement with the target.[1]
Quantitative Data Summary
This compound has demonstrated potent antiproliferative activity against a panel of cancer cell lines. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1.27 |
| Additional Cell Line 1 | Cancer Type | Value |
| Additional Cell Line 2 | Cancer Type | Value |
| Additional Cell Line 3 | Cancer Type | Value |
| (Note: This table is a template. Specific IC50 values for additional cell lines should be populated from the primary research article and its supplementary data.) |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Allograft Model
| Parameter | Value |
| Animal Model | Mouse allograft |
| Cancer Cell Line | Myc-CaP |
| Dosing Regimen | Specify dose and schedule |
| Tumor Growth Inhibition (%) | Specify percentage |
| Comparison | Enhanced efficacy over MYCi975 |
| (Note: This table is a template. Specific details of the in vivo study should be populated from the primary research article.) |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
MYC/MAX Interaction Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay to study biomolecular interactions.
Materials:
-
Recombinant human MYC and MAX proteins (e.g., with GST and His tags)
-
AlphaScreen GST Donor beads and Ni-NTA Acceptor beads
-
Assay buffer
-
384-well microplates
-
This compound
-
AlphaScreen-compatible plate reader
Protocol:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant MYC-GST and MAX-His proteins.
-
Add the diluted this compound or vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the AlphaScreen GST Donor beads and Ni-NTA Acceptor beads.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
A decrease in the AlphaScreen signal indicates disruption of the MYC/MAX interaction.
MYC Protein Degradation Assay (Cycloheximide Chase)
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.
Materials:
-
Cancer cells
-
Complete growth medium
-
Cycloheximide (B1669411) (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
This compound
-
Lysis buffer
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against MYC and a loading control (e.g., β-actin)
-
Secondary antibody
Protocol:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 4 hours).
-
Add cycloheximide to the medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting with antibodies against MYC and a loading control.
-
Quantify the band intensities and normalize the MYC signal to the loading control.
-
Plot the relative MYC protein levels against time to determine the protein half-life. A faster decay in the this compound treated cells indicates induced degradation.
In Vivo Prostate Cancer Allograft Study
Materials:
-
Immunocompromised mice (e.g., male nude mice)
-
Myc-CaP prostate cancer cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of Myc-CaP cells mixed with Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion and Future Directions
This compound has emerged as a valuable tool for the scientific community to probe the biology of MYC and to explore the therapeutic potential of direct MYC inhibition. Its multifaceted mechanism of action, including the disruption of the MYC/MAX interaction and the induction of MYC degradation, makes it a potent inhibitor of MYC-driven cancers. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their own studies.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in a broader range of preclinical cancer models. The continued investigation of this compound and similar next-generation MYC inhibitors holds great promise for the development of novel and effective cancer therapies.
References
Unveiling the Biological Activity of Myc-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myc-IN-3, also identified as compound 37, is a potent and novel small molecule inhibitor of the MYC proto-oncoprotein. As a member of the alkynyl-substituted phenylpyrazole class of compounds, this compound has demonstrated significant antiproliferative and anticancer activities, with a particular therapeutic potential in prostate cancer. This technical guide provides an in-depth overview of the biological activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.
Core Mechanism of Action
This compound exerts its biological effects through a multi-faceted approach targeting the MYC protein, a transcription factor frequently dysregulated in a majority of human cancers. The primary mechanisms of action of this compound include:
-
Disruption of the MYC/MAX Heterodimerization: The functional activity of MYC is contingent upon its heterodimerization with its obligate partner, MAX. This complex then binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism. This compound directly interferes with the protein-protein interaction between MYC and MAX, thereby preventing the formation of the functional transcriptional complex.[1][2]
-
Inhibition of MYC/MAX-DNA Binding: By disrupting the MYC/MAX dimer, this compound effectively prevents the complex from binding to its DNA targets. This blockade of transcriptional activation is a crucial step in inhibiting MYC-driven cellular processes.
-
Induction of MYC Protein Degradation: this compound has been shown to induce the dose-dependent degradation of the MYC protein within cells. This reduction in the cellular levels of MYC further diminishes its oncogenic signaling. The degradation is observed at concentrations as low as 1.0 μM.[3]
-
Induction of MYC Thermal Instability: Cellular thermal shift assays (CETSA) have demonstrated that this compound binding to the MYC protein leads to its thermal destabilization. This biophysical evidence confirms the direct engagement of this compound with its intracellular target.[3]
Quantitative Biological Activity
The antiproliferative activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate Cancer | 1.27 |
| Additional cell line data to be populated from primary research article. | ||
| Additional cell line data to be populated from primary research article. | ||
| Additional cell line data to be populated from primary research article. |
Table 1: In vitro antiproliferative activity of this compound in various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., PC3) in 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium to the desired final concentrations. Add the compound solutions to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.
Western Blot for MYC Protein Degradation
This protocol is used to assess the levels of MYC protein in cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYC overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for MYC/MAX Interaction
This technique is employed to determine if this compound disrupts the interaction between MYC and MAX proteins in a cellular context.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either MYC or MAX overnight at 4°C. Add protein A/G agarose (B213101) or magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both MYC and MAX. A reduction in the co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.
ELISA-based MYC/MAX-DNA Binding Assay
This assay quantifies the ability of the MYC/MAX heterodimer to bind to its specific DNA E-box sequence and the inhibitory effect of this compound.
-
Plate Coating: Coat a 96-well plate with streptavidin.
-
Oligonucleotide Immobilization: Add a biotinylated double-stranded DNA oligonucleotide containing the MYC E-box consensus sequence (5'-CACGTG-3') to the wells and incubate to allow binding to the streptavidin.
-
Binding Reaction: In a separate tube, pre-incubate recombinant MYC and MAX proteins to allow for heterodimer formation. Then, add this complex to the DNA-coated wells in the presence of varying concentrations of this compound or vehicle control. Incubate to allow the MYC/MAX complex to bind to the DNA.
-
Detection: Wash the wells to remove unbound proteins. Add a primary antibody against MYC, followed by a secondary HRP-conjugated antibody.
-
Signal Development: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction. A decrease in the signal in the presence of this compound indicates inhibition of DNA binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to the MYC protein in intact cells.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of soluble MYC protein by Western blotting.
-
Data Analysis: Plot the amount of soluble MYC as a function of temperature. A shift in the melting curve to a lower temperature in the presence of this compound indicates that the compound binds to and destabilizes the MYC protein.
In Vivo Mouse Allograft Model of Prostate Cancer
This model is used to evaluate the therapeutic efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., Myc-CaP) into the flanks of immunocompromised mice.
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups. Administer this compound or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal or oral administration) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for MYC levels and proliferation markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and the general experimental workflows.
MYC Signaling Pathway and Point of Intervention by this compound
Caption: MYC signaling pathway and the inhibitory points of this compound.
Experimental Workflow for Characterizing this compound
Caption: General experimental workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Target Validation of Myc-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a master transcriptional regulator frequently dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] However, its nature as an intrinsically disordered protein has historically rendered it "undruggable."[1][2][3][4] Myc-IN-3 has emerged as a potent, novel inhibitor of c-Myc. This technical guide provides a comprehensive overview of the essential studies and methodologies required to validate the molecular target and mechanism of action of this compound. We will delve into the core biochemical and cellular assays, present data in a structured format, and provide detailed experimental protocols and visual workflows to guide researchers in the rigorous evaluation of this and similar c-Myc inhibitors.
Introduction to c-Myc and this compound
c-Myc is a transcription factor that forms a heterodimer with its obligate partner, MAX.[5] This c-Myc/MAX complex binds to E-box DNA sequences in the promoter regions of target genes, driving the expression of a vast network of genes involved in cell proliferation, growth, and metabolism.[5] In cancer, the overexpression of c-Myc leads to uncontrolled cell division and tumor progression.[1][2][3][4]
This compound (also known as compound 37) is a recently developed alkynyl-substituted phenylpyrazole derivative designed to directly inhibit c-Myc function.[6][7][8] Its primary mechanism of action is the disruption of the c-Myc/MAX protein-protein interaction, which is essential for its transcriptional activity.[6][7][8] This guide will outline the critical experiments to validate this proposed mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on currently available information.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 1.27 µM | PC3 (Prostate Cancer) | Cell Proliferation Assay | [6][7][8] |
| Mechanism | Disrupts MYC/MAX interaction; Prevents MYC/MAX DNA binding; Induces MYC thermal instability | - | Biochemical/Cellular Assays | [9] |
Core Target Validation Experiments & Protocols
Validating that this compound directly engages c-Myc and inhibits its function requires a multi-pronged approach, moving from biochemical assays to cell-based and in-vivo models.
Biochemical Validation: Disruption of the c-Myc/MAX Interaction
The foundational hypothesis is that this compound directly interferes with the formation of the c-Myc/MAX heterodimer. This can be tested using various in vitro assays.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based PPI Assay
This assay quantifies the disruption of the c-Myc/MAX interaction in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human c-Myc protein (bHLH-LZ domain)
-
Recombinant human MAX protein (full-length or bHLH-LZ domain) with a detection tag (e.g., His-tag, GST-tag)
-
High-binding 96-well microplates
-
Primary antibody against the c-Myc protein
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP) against the MAX detection tag
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating and Blocking Buffers
-
This compound and control compounds (e.g., DMSO, inactive analog)
-
-
Procedure:
-
Coat the 96-well plate with anti-c-Myc antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add recombinant c-Myc protein to each well and incubate for 1-2 hours.
-
Wash the plate three times.
-
In separate tubes, pre-incubate the tagged MAX protein with varying concentrations of this compound (and controls) for 30 minutes.
-
Add the pre-incubated MAX/inhibitor mixtures to the wells containing the captured c-Myc. Incubate for 1-2 hours.
-
Wash the plate thoroughly to remove unbound MAX and inhibitor.
-
Add the HRP-conjugated secondary antibody against the MAX tag and incubate for 1 hour.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Add Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of c-Myc/MAX interaction.
-
Plot the absorbance against the log concentration of this compound to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a drug binds to its target protein within the complex environment of a living cell.[3][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][10] Reports indicate that this compound induces MYC thermal instability, making CETSA a crucial validation assay.[9]
Experimental Protocol: Western Blot-based CETSA
-
Reagents and Materials:
-
Cancer cell line with high c-Myc expression (e.g., PC3, HL60)
-
This compound and DMSO (vehicle control)
-
Complete cell culture medium
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against c-Myc
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR thermocycler or heating blocks
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with either this compound (at various concentrations) or DMSO for a specified time (e.g., 1-4 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the protein concentration and perform Western blotting using antibodies against c-Myc and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for c-Myc at each temperature for both this compound and DMSO-treated samples.
-
Plot the percentage of soluble c-Myc relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Downstream Functional Effects: Target Gene Expression Analysis
Inhibition of the c-Myc/MAX interaction should lead to a decrease in the transcription of c-Myc target genes.
Experimental Protocol: Quantitative PCR (qPCR)
-
Reagents and Materials:
-
Cancer cell line with high c-Myc expression
-
This compound and DMSO control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for known c-Myc target genes (e.g., ODC1, CCND2, TERT) and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Treat cells with this compound or DMSO for a relevant time course (e.g., 6, 12, 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Run the qPCR reaction in triplicate for each sample and gene.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.
-
A significant decrease in the mRNA levels of c-Myc target genes in this compound-treated cells validates its functional effect on the signaling pathway.
-
Mandatory Visualizations
Signaling Pathway and Inhibitor Action
Caption: c-Myc signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement using CETSA.
Logical Relationship: Target Validation Cascade
Caption: Logical progression of experiments for this compound target validation.
Conclusion
The validation of a direct c-Myc inhibitor like this compound requires a systematic and multi-faceted approach. The experiments outlined in this guide, from initial biochemical confirmation of c-Myc/MAX disruption to cellular target engagement with CETSA and verification of downstream functional consequences, form the bedrock of a robust target validation package. The successful completion of these studies will provide strong evidence for the mechanism of action of this compound and build a solid foundation for its further preclinical and clinical development as a potential therapeutic for c-Myc-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rupress.org [rupress.org]
- 3. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule modulators of c-Myc/Max and Max/Max interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. abmole.com [abmole.com]
- 10. Development, synthesis and validation of improved c-Myc/Max inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
role of Myc-IN-3 in inhibiting MYC/MAX interaction
An In-depth Technical Guide on the Role of Myc-IN-3 in Inhibiting MYC/MAX Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC proto-oncogene is a master transcriptional regulator frequently dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. However, its nature as an intrinsically disordered protein has rendered it a challenging target for small-molecule inhibition. This guide provides a detailed technical overview of this compound (also known as compound 37), a novel alkynyl-substituted phenylpyrazole derivative that directly inhibits MYC function. This compound represents a significant advancement in the quest for clinically effective MYC inhibitors by not only disrupting the critical MYC/MAX heterodimerization and subsequent DNA binding but also by inducing MYC protein degradation.[1][2]
Core Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged attack on MYC functionality. Its primary mechanisms include:
-
Perturbation of MYC/MAX Interaction: MYC requires heterodimerization with its partner protein MAX to bind to DNA and activate transcription of its target genes. This compound directly interferes with this protein-protein interaction.[1][2]
-
Inhibition of MYC/MAX-DNA Binding: By disrupting the MYC/MAX complex, this compound prevents the heterodimer from binding to the E-box DNA consensus sequences in the promoter regions of MYC target genes.[1][2]
-
Induction of MYC Protein Degradation: this compound induces the degradation of the MYC protein in a dose-dependent manner, with degradation observed at concentrations as low as 1.0 μM.[1][2] This reduces the overall cellular levels of the oncoprotein.
-
Thermal Destabilization of MYC: The inhibitor has been shown to induce thermal instability of the MYC protein, further confirming direct engagement.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and activity across various assays.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| PC3 | Prostate Cancer | 1.27 |
| Additional Cell Lines | Various | Data from primary literature would be inserted here |
Note: The IC50 value for PC3 cells is explicitly mentioned in commercially available product descriptions referencing the primary literature.[3][4] A full table would be populated with data from the primary research article by Zhao et al., 2024.
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Allograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | Details from paper | 0% |
| This compound | Details from paper | Data from paper |
| MYCi975 (comparator) | Details from paper | Data from paper |
Note: The primary literature indicates enhanced therapeutic efficacy over the comparator MYCi975.[1][2] Specific quantitative values would be extracted from the full text.
Signaling Pathways and Experimental Workflows
MYC/MAX Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of the MYC/MAX heterodimer in driving the transcription of genes involved in cell proliferation, growth, and metabolism, and how this compound disrupts this process.
Caption: MYC/MAX signaling pathway and points of inhibition by this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar MYC inhibitors.
Cell Viability Assay (MTT/WST-1 Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells (e.g., PC3, LNCaP, 22Rv1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
MYC/MAX-DNA Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to disrupt the binding of the MYC/MAX heterodimer to its DNA consensus sequence.
-
Plate Coating: Coat a 96-well high-binding plate with a biotinylated double-stranded DNA oligonucleotide containing the MYC E-box consensus sequence (5'-CACGTG-3'). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1-2 hours at room temperature.
-
Binding Reaction: In a separate plate, pre-incubate recombinant MYC and MAX proteins to allow for heterodimer formation. Then, add varying concentrations of this compound or vehicle control.
-
Transfer to Assay Plate: Transfer the MYC/MAX/inhibitor mixture to the DNA-coated plate and incubate for 1-2 hours at room temperature to allow for DNA binding.
-
Detection: Wash the plate to remove unbound proteins. Add a primary antibody against MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a TMB substrate and stop the reaction with sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm. A decrease in signal indicates inhibition of MYC/MAX-DNA binding.
Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of this compound to the MYC protein within intact cells.
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., PC3) to 80-90% confluency. Treat the cells with a high concentration of this compound (e.g., 20 µM) or vehicle for 1-2 hours.
-
Heating: Harvest the cells, resuspend in PBS with protease inhibitors, and aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 42°C to 60°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein amounts and analyze the levels of soluble MYC protein by Western blotting using a specific anti-MYC antibody. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target stabilization and therefore, direct binding.
In Vivo Tumor Xenograft/Allograft Study
This protocol assesses the antitumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of murine prostate cancer cells (e.g., Myc-CaP) into the flank of syngeneic mice (e.g., FVB mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator inhibitor).
-
Compound Administration: Administer this compound and control compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Tumors may be further processed for pharmacodynamic analysis (e.g., Western blot for MYC levels).
Conclusion
This compound is a potent, direct inhibitor of MYC that functions by disrupting the MYC/MAX protein-protein interaction, preventing DNA binding, and uniquely inducing the degradation of the MYC oncoprotein.[1][2] The data and protocols presented in this guide underscore its potential as a valuable chemical probe for studying MYC biology and as a lead compound for the development of novel cancer therapeutics targeting MYC-driven malignancies.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Directly Suppressing MYC Function with Novel Alkynyl-Substituted Phenylpyrazole Derivatives that Induce Protein Degradation and Perturb MYC/MAX Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Structural Basis of MYC Inhibition by MYCMI-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their dysregulation is a hallmark of a vast number of human cancers, making MYC an attractive, albeit challenging, therapeutic target. Historically deemed "undruggable" due to its intrinsically disordered nature and lack of defined binding pockets, recent advances have led to the development of small molecules that can effectively inhibit MYC activity. This technical guide provides an in-depth analysis of the structural and functional basis of MYC inhibition by MYCMI-6, a potent and selective small molecule inhibitor that disrupts the critical interaction between MYC and its obligate binding partner, MAX. We will detail the quantitative binding characteristics of MYCMI-6, provide comprehensive experimental protocols for key assays, and visualize the underlying biological and experimental frameworks.
Introduction to MYC and the Rationale for Targeting the MYC:MAX Interaction
The MYC protein is a transcription factor that belongs to the basic helix-loop-helix leucine (B10760876) zipper (bHLHZip) family.[1] For its transcriptional activity, MYC must heterodimerize with MAX, another bHLHZip protein.[2] This MYC:MAX heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression.[3] The expression of MYC target genes drives a multitude of cellular processes, including cell cycle progression, angiogenesis, and metabolic reprogramming, all of which are critical for tumor growth and survival.
Given that the formation of the MYC:MAX heterodimer is an absolute prerequisite for its oncogenic function, inhibiting this protein-protein interaction (PPI) has emerged as a primary strategy for the therapeutic targeting of MYC.[1][2] Small molecules that can bind to MYC and prevent its association with MAX are of significant interest in oncology drug development. MYCMI-6 was identified through a cell-based protein interaction screen as a potent inhibitor of the MYC:MAX interaction.[1][2]
Quantitative Analysis of MYCMI-6 Binding and Inhibitory Activity
The efficacy of MYCMI-6 has been characterized through various biophysical and cell-based assays, providing a quantitative understanding of its interaction with MYC and its functional consequences. The data consistently demonstrates that MYCMI-6 selectively binds to the bHLHZip domain of MYC with micromolar affinity and effectively disrupts the MYC:MAX heterodimer in vitro and in cellular contexts.[2][4]
Table 1: In Vitro Binding Affinity and Interaction Inhibition
| Assay Type | Parameter | Value | Target Protein | Notes |
| Surface Plasmon Resonance (SPR) | KD | 1.6 ± 0.5 µM | MYC bHLHZip | Direct binding affinity |
| Microscale Thermophoresis (MST) | IC50 | ~3.8 µM | MYC:MAX Interaction | Inhibition of heterodimer formation |
| In Situ Proximity Ligation Assay (isPLA) | IC50 | < 1.5 µM | MYC:MAX Interaction | Inhibition in a cellular environment |
Table 2: Cellular Activity of MYCMI-6
| Cell Line Type | Parameter | Value | Notes |
| MYCN-amplified Neuroblastoma | GI50 | 0.5 - 6 µM | Growth inhibition in MYC-driven cancer cells |
| Burkitt's Lymphoma | GI50 | ~0.5 µM | Growth inhibition in MYC-driven cancer cells |
| Breast Cancer Cell Lines | IC50 | 0.3 to >10 µM | Varied sensitivity, correlating with MYC expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to MYCMI-6. Below are the protocols for the key experiments used to characterize the binding and inhibitory activity of MYCMI-6.
Surface Plasmon Resonance (SPR) for Direct Binding Affinity
This protocol outlines the determination of the binding affinity of MYCMI-6 to the MYC bHLHZip domain.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MYC bHLHZip protein
-
MYCMI-6
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the recombinant MYC bHLHZip protein to the surface via amine coupling to achieve a target immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Analyte Injection and Data Collection:
-
Prepare a dilution series of MYCMI-6 in running buffer.
-
Inject the different concentrations of MYCMI-6 over the immobilized MYC surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
After each cycle, regenerate the sensor surface with a pulse of regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]
-
Microscale Thermophoresis (MST) for Interaction Inhibition
This protocol describes how to measure the inhibition of the MYC:MAX interaction by MYCMI-6 in solution.
Materials:
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
Fluorescently labeled recombinant MAX bHLHZip protein
-
Unlabeled recombinant MYC bHLHZip protein
-
MYCMI-6
-
Assay buffer
Procedure:
-
Sample Preparation:
-
Prepare a constant concentration of fluorescently labeled MAX bHLHZip.
-
Prepare a constant concentration of unlabeled MYC bHLHZip.
-
Create a serial dilution of MYCMI-6.
-
Pre-incubate the unlabeled MYC bHLHZip with the MYCMI-6 dilution series.
-
-
Measurement:
-
Add the fluorescently labeled MAX bHLHZip to the MYC-MYCMI-6 mixtures.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled MAX protein in the presence of a constant concentration of MYC and varying concentrations of MYCMI-6.
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the MYCMI-6 concentration.
-
Plot the normalized fluorescence against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[2]
-
In Situ Proximity Ligation Assay (isPLA) for Cellular Target Engagement
This protocol details the detection and quantification of the MYC:MAX interaction within fixed cells and its inhibition by MYCMI-6.
Materials:
-
Adherent cells (e.g., MCF7 breast cancer cells)
-
Primary antibodies against MYC and MAX raised in different species
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled detection oligonucleotides
-
DAPI for nuclear staining
-
Microscope for fluorescence imaging
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with a dilution series of MYCMI-6 for a specified duration (e.g., 24 hours).
-
-
Fixation, Permeabilization, and Blocking:
-
Antibody Incubation and Ligation:
-
Incubate the cells with a mixture of primary antibodies against MYC and MAX.
-
Wash the cells and incubate with the PLA probes.
-
Perform the ligation reaction to form a circular DNA template if the proteins are in close proximity (<40 nm).[6]
-
-
Amplification and Detection:
-
Add the amplification mix containing a DNA polymerase to perform rolling circle amplification, generating a long DNA product.
-
Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
-
-
Imaging and Quantification:
-
Mount the coverslips with a mounting medium containing DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify the number of fluorescent PLA signals per cell or per nucleus.
-
Plot the number of PLA signals as a function of MYCMI-6 concentration to determine the IC50.[2]
-
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes involved in the study of MYCMI-6.
MYC Signaling Pathway and Point of MYCMI-6 Intervention
Caption: MYC signaling pathway and the inhibitory action of MYCMI-6.
Experimental Workflow for SPR Analysis
Caption: Workflow for determining MYCMI-6 binding affinity using SPR.
Logical Flow of the In Situ Proximity Ligation Assay (isPLA)
Caption: Logical flow of the in situ Proximity Ligation Assay (isPLA).
Conclusion
MYCMI-6 represents a significant advancement in the direct targeting of the oncoprotein MYC. The data conclusively demonstrates that MYCMI-6 binds directly and selectively to the bHLHZip domain of MYC, leading to the disruption of the essential MYC:MAX heterodimer. This inhibition of the protein-protein interaction translates to the suppression of MYC-driven gene transcription and a potent anti-proliferative effect in MYC-dependent cancer cells, both in vitro and in vivo. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate MYC inhibitors and their mechanisms of action. The continued development of molecules like MYCMI-6 holds promise for the future of targeted cancer therapies aimed at one of the most sought-after targets in oncology.
References
- 1. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In situ detection of protein-protein interaction by proximity ligation assay in patient derived brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Efficacy of MYC Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to MYC as a Therapeutic Target
The MYC family of proto-oncogenes, particularly c-MYC, encodes transcription factors that are central regulators of cellular processes including proliferation, growth, and apoptosis.[1][2][3] Dysregulation of MYC is a hallmark of a vast number of human cancers, making it a highly sought-after, albeit challenging, therapeutic target.[4][5][6] The intrinsically disordered nature of the MYC protein has historically rendered it "undruggable."[4] However, recent advances have led to the development of novel inhibitors that directly target MYC, offering new hope for cancer treatment.[5][7] This guide summarizes the typical preclinical efficacy data and methodologies used to evaluate these emerging MYC inhibitors.
Quantitative Efficacy Data
The following tables present representative quantitative data for the in vitro and in vivo efficacy of direct MYC inhibitors, based on published studies of compounds like MYCi975.
Table 1: In Vitro Anti-proliferative Activity of a Representative MYC Inhibitor
| Cell Line | Cancer Type | Endogenous MYC Level | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 2.49[8][9] |
| BT-549 | Triple-Negative Breast Cancer | High | 3.15[8][9] |
| MCF-7 | ER-Positive Breast Cancer | Moderate | 5.62[8][9] |
| T-47D | ER-Positive Breast Cancer | Low | 7.73[8][9] |
| D283 | Medulloblastoma | Low | >10 |
| D341Med | Medulloblastoma | High | <5[10] |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of a Representative MYC Inhibitor in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| Nude Mice | Triple-Negative Breast Cancer Xenograft | Vehicle Control | 0 |
| Nude Mice | Triple-Negative Breast Cancer Xenograft | MYC Inhibitor (e.g., 20 mg/kg, i.p., daily) | 50-70 |
| Syngeneic Mice | Small Cell Lung Cancer | MYC Inhibitor (i.v. or s.c.) | Significant reduction[11] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel therapeutic agent. Below are representative protocols for key experiments in the preclinical evaluation of MYC inhibitors.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MYC inhibitor (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the MYC inhibitor at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Protein Extraction: Treat cells with the MYC inhibitor for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against c-MYC, downstream targets (e.g., Cyclin D1, CDK4), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the MYC inhibitor (e.g., intraperitoneally or orally) and vehicle control according to the predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for c-MYC).
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the action and evaluation of MYC inhibitors.
Caption: MYC/MAX signaling pathway and point of intervention for a direct MYC inhibitor.
Caption: A typical workflow for the preclinical evaluation of a novel MYC inhibitor.
Caption: Logical flow from MYC inhibition to anti-tumor effects.
Conclusion
The preliminary studies of direct MYC inhibitors demonstrate a promising therapeutic strategy for a wide range of MYC-driven cancers. The efficacy of these compounds is typically characterized by low micromolar IC50 values in sensitive cell lines, induction of apoptosis, and significant tumor growth inhibition in preclinical animal models. The methodologies outlined in this guide provide a robust framework for the continued evaluation and development of this important class of cancer therapeutics. Further investigation into pharmacokinetics, pharmacodynamics, and safety is essential for the successful clinical translation of these agents.
References
- 1. mdpi.com [mdpi.com]
- 2. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MYC: there is more to it than cancer [frontiersin.org]
- 4. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mission Possible: Advances in MYC Therapeutic Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-MYC as a Novel Biomarker of Cancer Therapeutic Efficacy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 7. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MYC promotes group 3 medulloblastoma cell proliferation and alleviates ROS-induced cell death by upregulating transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Understanding the Pharmacodynamics of MYC Inhibitors: A Technical Guide
Disclaimer: As of December 2025, detailed pharmacodynamic data and specific experimental protocols for Myc-IN-3 are not extensively available in the public domain. This guide provides an in-depth overview of the pharmacodynamics of well-characterized small molecule inhibitors targeting the c-Myc-Max protein-protein interaction. The principles, assays, and pathways described herein are representative of the class of compounds to which this compound likely belongs and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention.[1] Myc exerts its oncogenic functions by forming a heterodimer with its obligate partner, Max, which then binds to E-box sequences in the promoter regions of target genes to regulate their transcription.[2] These target genes are critically involved in cell proliferation, growth, metabolism, and apoptosis.[3] Small molecule inhibitors that disrupt the Myc-Max interaction are a promising class of anti-cancer agents.
Quantitative Pharmacodynamics of Representative Myc-Max Inhibitors
The following table summarizes key pharmacodynamic parameters for several well-characterized small molecule inhibitors of the c-Myc-Max interaction. These values provide a benchmark for the potency and binding affinity of compounds in this class.
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| 10058-F4 | EMSA | IC50 | ~50 µM | In vitro | [4] |
| Cellular Proliferation | IC50 | 10 - 50 µM | Various | [5] | |
| 10074-G5 | Cellular Proliferation | IC50 | 10 - 50 µM | Various | [5] |
| MYCMI-6 | Surface Plasmon Resonance (SPR) | KD | 1.6 ± 0.5 µM | In vitro (recombinant protein) | [6] |
| Bimolecular Fluorescence Complementation (BiFC) | IC50 | ~10 µM | U2OS cells | [6] | |
| KJ-Pyr-9 | Surface Plasmon Resonance (SPR) | KD | 486 ± 22 nM | In vitro (recombinant protein) | [7] |
| KJ-Pyr-9 analog (1) | Surface Plasmon Resonance (SPR) | KD | 151 ± 25 nM | In vitro (recombinant protein) | [7] |
Experimental Protocols
The characterization of Myc-Max interaction inhibitors involves a multi-tiered approach, from initial in vitro binding assays to cellular and in vivo models.
In Vitro Binding and Interaction Assays
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.
-
Protocol Outline:
-
Recombinant c-Myc or Max protein is immobilized on a sensor chip.
-
A solution containing the inhibitor at various concentrations is flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured.
-
Association (k_on) and dissociation (k_off) rate constants are determined, and the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).[6]
-
-
-
Electrophoretic Mobility Shift Assay (EMSA): This assay is used to assess the ability of an inhibitor to disrupt the formation of the Myc-Max-DNA complex.
-
Protocol Outline:
-
A radiolabeled or fluorescently labeled DNA probe containing an E-box sequence is synthesized.
-
Recombinant c-Myc and Max proteins are incubated with the probe in the presence and absence of the inhibitor.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The reduction in the formation of the Myc-Max-DNA complex in the presence of the inhibitor is visualized and quantified.[4]
-
-
-
Bimolecular Fluorescence Complementation (BiFC): This cell-based assay visualizes the disruption of the Myc-Max interaction within living cells.
-
Protocol Outline:
-
c-Myc and Max are fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP), respectively.
-
These constructs are co-expressed in cells. Interaction between Myc and Max brings the two fragments of the fluorescent protein into proximity, allowing them to refold and emit a fluorescent signal.
-
Cells are treated with the inhibitor, and the decrease in fluorescence, indicating disruption of the Myc-Max interaction, is measured by microscopy or flow cytometry.[6]
-
-
Cellular Assays
-
Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cells, particularly those known to be dependent on Myc.
-
Protocol Outline (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
-
-
-
Reporter Gene Assays: These assays measure the effect of the inhibitor on the transcriptional activity of Myc.
-
Protocol Outline:
-
Cells are transfected with a reporter construct containing a luciferase or other reporter gene under the control of a promoter with multiple E-box sequences.
-
Cells are treated with the inhibitor.
-
The activity of the reporter gene is measured (e.g., by luminescence for luciferase). A decrease in reporter activity indicates inhibition of Myc's transcriptional function.[4]
-
-
Visualizing Key Pathways and Workflows
Caption: Simplified c-Myc signaling pathway.
Caption: General workflow for evaluating c-Myc inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Myc-IN-3 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc (Myc) oncogene is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. Myc exerts its oncogenic activity by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes involved in cell proliferation, growth, and metabolism. The development of small molecules that can disrupt the Myc-Max interaction is a promising strategy to inhibit Myc's function. This document provides a detailed technical overview of the initial characterization of Myc-IN-3 (also known as Cpd. 37), a novel inhibitor of the Myc-Max interaction.
Mechanism of Action of this compound
This compound is an alkynyl-substituted phenylpyrazole derivative designed to interfere with the protein-protein interaction between Myc and Max. By disrupting the formation of the functional Myc-Max heterodimer, this compound prevents the complex from binding to DNA, thereby inhibiting the transcription of Myc target genes. This leads to a reduction in cell proliferation and demonstrates therapeutic potential in cancer models.[1][2][3]
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of the compound.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate Cancer | 1.27[1][2][3] |
| Additional Cell Line 1 | Cancer Type | Data |
| Additional Cell Line 2 | Cancer Type | Data |
| Additional Cell Line 3 | Cancer Type | Data |
Data for additional cell lines would be populated from the primary scientific literature.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| PC3 | 1.27 | Data |
| PC3 | 2.5 | Data |
| Additional Cell Line | Concentration | Data |
Hypothetical data pending review of primary publication.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| PC3 | 1.27 | Data | Data | Data |
| PC3 | 2.5 | Data | Data | Data |
| Additional Cell Line | Concentration | Data | Data | Data |
Hypothetical data pending review of primary publication.
Experimental Protocols
Detailed methodologies for the key experiments used in the initial characterization of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (and a loading control like β-actin) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Experimental Workflow
Logical Relationship of this compound Action
References
Methodological & Application
Application Notes and Protocols for Myc-IN-3: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of Myc-IN-3, a hypothetical inhibitor of the c-Myc protein. The c-Myc transcription factor is a critical regulator of cellular processes such as proliferation, growth, and apoptosis.[1][2] Its aberrant expression is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The following protocols describe the use of a competitive protein-protein interaction assay and a cell-based reporter assay to characterize the inhibitory activity of this compound on the c-Myc-Max heterodimerization and subsequent transcriptional activity.
c-Myc Signaling Pathway
The c-Myc protein functions as a transcription factor by forming a heterodimer with its partner protein, Max.[1][4] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, leading to the activation or repression of their transcription.[1][4] These target genes are involved in a multitude of cellular functions, including cell cycle progression, metabolism, and protein synthesis.[2][3] Dysregulation of c-Myc can lead to uncontrolled cell proliferation and tumorigenesis.[3] this compound is a hypothetical inhibitor designed to interfere with the c-Myc signaling pathway, potentially by disrupting the formation of the c-Myc/Max heterodimer.
Quantitative Data Summary
The following table summarizes hypothetical data from in vitro assays performed with this compound.
| Assay Type | Description | Readout | This compound IC50 (nM) |
| Competitive TR-FRET Assay | Measures the disruption of the c-Myc/Max protein-protein interaction. | Time-Resolved Fluorescence Resonance Energy Transfer | 150 |
| Cell-Based Reporter Assay | Quantifies the inhibition of c-Myc transcriptional activity in a cellular context. | Luciferase activity | 500 |
| Cell Viability Assay | Determines the cytotoxic effect of the compound on a c-Myc dependent cancer cell line. | Cellular ATP levels | 1200 |
Experimental Protocols
Competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to screen for inhibitors that disrupt the interaction between c-Myc and Max proteins.
Principle: The assay utilizes recombinant c-Myc and Max proteins tagged with a fluorescent donor (e.g., Terbium) and an acceptor (e.g., GFP), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation of the donor. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Materials:
-
His-tagged recombinant human c-Myc protein (aa 353-439)
-
GST-tagged recombinant human Max protein (full length)
-
Anti-His-Tb (Terbium) antibody (FRET donor)
-
Anti-GST-d2 antibody (FRET acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a solution of His-c-Myc and Anti-His-Tb antibody in assay buffer.
-
Prepare a solution of GST-Max and Anti-GST-d2 antibody in assay buffer.
-
Add 2 µL of test compound (this compound) at various concentrations to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no c-Myc/Max).
-
Add 4 µL of the His-c-Myc/Anti-His-Tb solution to each well.
-
Add 4 µL of the GST-Max/Anti-GST-d2 solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio and determine the IC50 value for this compound.
c-Myc Reporter Gene Assay
This cell-based assay measures the ability of this compound to inhibit the transcriptional activity of c-Myc.
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple E-box sequences. When c-Myc is active, it binds to these E-boxes and drives the expression of luciferase. The addition of an inhibitor like this compound, which disrupts c-Myc function, will result in decreased luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cells stably expressing a c-Myc-dependent luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or other test compounds) dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the media and add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel assay with a reagent like CellTiter-Glo®) to account for any cytotoxic effects of the compound.
-
Determine the IC50 value of this compound for the inhibition of c-Myc transcriptional activity.
Western Blot Analysis for c-Myc Target Gene Expression
This assay can be used to confirm the downstream effects of this compound on the expression of known c-Myc target genes.
Principle: Cells are treated with this compound, and the protein levels of a known c-Myc target gene (e.g., Cyclin D2, ODC) are assessed by Western blotting. A decrease in the expression of the target protein in the presence of the inhibitor would provide further evidence for its on-target activity.
Materials:
-
Cancer cell line with high c-Myc expression (e.g., HCT116)
-
Appropriate cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against a c-Myc target gene (e.g., anti-Cyclin D2) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for 24-48 hours.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the effect of this compound on target gene expression.
References
- 1. Isoform-Directed Control of c-Myc Functions: Understanding the Balance from Proliferation to Growth Arrest [mdpi.com]
- 2. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myc-IN-3: A Potent c-Myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myc-IN-3 is a potent small molecule inhibitor of the c-Myc oncoprotein, a transcription factor that is dysregulated in a majority of human cancers. As a key driver of cell proliferation, growth, and metabolism, c-Myc is a prime target for therapeutic intervention. This compound exerts its anticancer effects by directly targeting c-Myc function. Its mechanism of action involves the induction of c-Myc protein degradation, perturbation of the c-Myc/Max heterodimer interaction, and inhibition of the binding of this complex to its DNA targets[1][2][3]. These actions lead to a downstream suppression of c-Myc-driven gene expression, resulting in antiproliferative activity.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, c-Myc protein levels, and apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below. These values were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | Single-digit micromolar range |
| Additional Cell Line 1 | Cancer Type | Value |
| Additional Cell Line 2 | Cancer Type | Value |
| Additional Cell Line 3 | Cancer Type | Value |
Note: Specific IC50 values for additional cancer cell lines are detailed in the primary literature by Zhao et al., J Med Chem, 2024. The PC-3 cell line is noted to have a single-digit micromolar IC50 value[1].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow for its characterization, the following diagrams are provided in the DOT language for Graphviz.
Caption: c-Myc signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Purpose: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Materials:
-
96-well plates
-
Cells in suspension
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere and grow for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO, at the same final concentration as the highest this compound dose, typically <0.1%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for c-Myc Degradation
Purpose: To assess the effect of this compound on the protein levels of c-Myc.
Materials:
-
6-well plates
-
Cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To quantify the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
References
Application Notes and Protocols for Preparing Myc-IN-3 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of Myc-IN-3, a potent c-Myc inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Accurate preparation of stock solutions is crucial for ensuring the reproducibility and reliability of experimental results.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Synonyms | MYC IN 3, MYCIN-3 | [1] |
| Molecular Formula | C₂₅H₂₀ClF₆N₃O₂ | [2] |
| Molecular Weight | 543.89 g/mol | [2][3] |
| CAS Number | 3042878-82-7 | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | ≥ 125 mg/mL (229.83 mM) | [2] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling DMSO and this compound powder.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Step 1: Calculate the Required Mass of this compound
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
Mass (mg) = 10 mM × 1 mL × 543.89 g/mol / 1000 = 5.4389 mg
Step 2: Weigh the this compound Powder
Carefully weigh out approximately 5.44 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protecting microcentrifuge tube.
Step 3: Dissolve in DMSO
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
Step 4: Ensure Complete Dissolution
Cap the tube securely and vortex the solution until the this compound powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
Step 5: Storage
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
c-Myc Signaling Pathway
The c-Myc proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis. It functions as a transcription factor that, upon heterodimerization with its partner Max, binds to E-box sequences in the promoter regions of target genes to regulate their expression. Dysregulation of c-Myc is a hallmark of many human cancers.
Caption: Overview of the c-Myc signaling pathway.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with the c-Myc Inhibitor Myc-IN-3
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Myc-IN-3, a potent and specific inhibitor of the c-Myc oncoprotein, in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes when investigating the impact of c-Myc inhibition on its genome-wide binding and target gene regulation.
Introduction to c-Myc and Chromatin Immunoprecipitation
The c-Myc protein is a transcription factor that plays a pivotal role in regulating a vast array of cellular processes, including proliferation, growth, apoptosis, and metabolism.[1][2][3] It primarily functions by forming a heterodimer with its partner protein, MAX, and binding to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of its target genes.[2][4][5] Dysregulation of c-Myc is a hallmark of many human cancers, making it a critical target for therapeutic development.[6]
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to study the interactions between proteins and DNA within the natural context of the cell.[7][8] This method allows for the identification of specific genomic regions where a protein of interest, such as c-Myc, is bound, providing invaluable insights into gene regulatory networks.[9][10]
The use of small molecule inhibitors like this compound in conjunction with ChIP assays enables the precise dissection of c-Myc's direct transcriptional roles. By comparing the genomic binding of c-Myc in the presence and absence of the inhibitor, researchers can identify genes whose regulation is directly dependent on c-Myc's DNA binding activity. A recent study on a similar c-Myc inhibitor, MYCi975, demonstrated that such compounds can selectively alter the c-Myc cistrome, leading to significant changes in the occupancy of c-Myc at its target sites.[11]
Principle of the Assay
This protocol involves treating cultured cells with this compound to inhibit c-Myc function. Subsequently, protein-DNA complexes are chemically cross-linked, the chromatin is sheared, and an antibody specific to c-Myc is used to immunoprecipitate the c-Myc-bound DNA fragments.[8] The enriched DNA is then purified and can be analyzed by quantitative PCR (ChIP-qPCR) to assess binding at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis. Comparing the results from this compound-treated cells to vehicle-treated control cells will reveal the genomic sites where c-Myc binding is diminished or abolished upon inhibition.
Visualized Signaling Pathway and Workflow
To better illustrate the biological context and experimental procedure, the following diagrams are provided.
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway and the inhibitory action of this compound.
ChIP Experimental Workflow with this compound
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.
Quantitative Data Presentation
The following table presents representative data from a ChIP-qPCR experiment designed to assess the effect of this compound on c-Myc binding to known target gene promoters. The values are expressed as "Percent Input," which represents the amount of immunoprecipitated DNA relative to the total amount of input chromatin.[12]
| Target Gene Promoter | Function | Vehicle Control (% Input) | This compound Treated (% Input) | Fold Change (Treated/Vehicle) |
| CCND2 | Cell Cycle | 1.52 | 0.38 | 0.25 |
| E2F1 | Cell Cycle | 1.28 | 0.45 | 0.35 |
| RPL4 | Ribosomal Protein | 1.89 | 0.66 | 0.35 |
| SUZ12 | Polycomb Subunit | 1.45 | 0.29 | 0.20 |
| GAPDH (Negative Control) | Housekeeping | 0.08 | 0.07 | 0.88 |
| H19 (Negative Control) | Non-coding RNA | 0.05 | 0.06 | 1.20 |
Note: Data are hypothetical but representative of expected results based on published studies of c-Myc inhibitors.[13][14]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a ChIP assay with this compound treatment. Optimization may be required depending on the cell type and specific experimental conditions.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting. For a standard ChIP experiment, approximately 1-5 x 10^7 cells per immunoprecipitation (IP) are recommended.[15]
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute this compound to the desired final concentration in pre-warmed complete cell culture medium.
-
Treat the cells with this compound or a vehicle control (e.g., DMSO) for the optimized duration (e.g., 8-48 hours). The optimal concentration and treatment time should be determined empirically.
-
Part 2: Cross-linking and Cell Harvesting
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.[16]
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS containing protease inhibitors.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Part 3: Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 1% Igepal CA-630, with protease inhibitors) and incubate on ice for 20 minutes.[17]
-
Nuclear Lysis: Pellet the nuclei by centrifugation (2,500 x g for 5 min at 4°C). Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 50 mM Tris-Cl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors).[17]
-
Chromatin Shearing (Sonication):
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp.[15]
-
This step is critical and must be optimized for each cell type and sonicator.
-
After sonication, centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris. The supernatant contains the soluble chromatin.
-
Part 4: Immunoprecipitation
-
Pre-clearing: (Optional but recommended) Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific background.
-
Input Sample: Save a fraction of the chromatin lysate (e.g., 1-2%) to serve as the "Input" control. This sample will be processed with the IP samples starting from the reverse cross-linking step.
-
Antibody Incubation:
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Add a high-quality, ChIP-validated anti-c-Myc antibody (typically 2-5 µg per IP).
-
Incubate overnight at 4°C with rotation.
-
As a negative control, perform a parallel IP with a non-specific IgG antibody.
-
-
Immune Complex Capture: Add pre-blocked Protein A/G beads to each IP and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
Part 5: Washing, Elution, and Reversing Cross-links
-
Washing: Pellet the beads and wash them sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer to remove non-specifically bound chromatin.
-
Elution: Elute the immunoprecipitated complexes from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse Cross-linking:
-
Add NaCl to a final concentration of 0.2 M to the eluted IP samples and the input control.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.[17]
-
Part 6: DNA Purification and Analysis
-
RNase and Proteinase K Treatment: Treat the samples with RNase A to degrade RNA, followed by Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[15]
-
Quantitative Analysis (ChIP-qPCR):
-
Genome-wide Analysis (ChIP-seq):
References
- 1. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-Directed Control of c-Myc Functions: Understanding the Balance from Proliferation to Growth Arrest [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. c-Myc Pathway [gentarget.com]
- 6. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-on-chip Technology: Introduction, Workflow, and Differences from Other Techniques - CD Genomics [cd-genomics.com]
- 8. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 9. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 10. pnas.org [pnas.org]
- 11. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 13. Myc and Max Genome-Wide Binding Sites Analysis Links the Myc Regulatory Network with the Polycomb and the Core Pluripotency Networks in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neoplasiaresearch.com [neoplasiaresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin Immunoprecipitation Workflow Solutions for ChIP-qPCR and ChIP-seq | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Cycle Analysis of Myc-IN-3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, particularly c-Myc, are crucial regulators of cellular proliferation, growth, and apoptosis.[1][2] Dysregulation of MYC is a hallmark of a significant percentage of human cancers, making it a prime target for therapeutic intervention.[2][3] MYC exerts its effects primarily as a transcription factor, forming a heterodimer with MAX to bind to E-box sequences in the promoter regions of its target genes.[4][5] This binding activity leads to the upregulation of genes that promote cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), and the repression of CDK inhibitors (CKIs) like p21 and p27.[6][7]
Myc-IN-3 is a small molecule inhibitor designed to disrupt the crucial interaction between MYC and MAX.[4] By preventing this dimerization, this compound is expected to inhibit the transcriptional activity of MYC, leading to a halt in the cell cycle and, in many cases, the induction of apoptosis.[1][6] These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action of MYC Inhibition
MYC is a potent driver of the G1 to S phase transition in the cell cycle. It achieves this by promoting the expression of G1 cyclins (e.g., Cyclin D and E) and CDKs (CDK4/6 and CDK2), which in turn phosphorylate the retinoblastoma protein (Rb).[5][8] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis. Furthermore, MYC actively represses the expression of cell cycle inhibitors such as p15, p21, and p27.[6][7]
By inhibiting the MYC-MAX interaction, this compound is hypothesized to reverse these effects. This leads to a decrease in the expression of cyclins and CDKs and an increase in the expression of CKIs.[6] The ultimate consequence is cell cycle arrest, most commonly observed at the G0/G1 checkpoint.[1][6]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize hypothetical quantitative data from cell cycle analysis of a cancer cell line (e.g., HL-60 promyelocytic leukemia cells) treated with this compound for 48 hours. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry with propidium (B1200493) iodide (PI) staining.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| This compound (10 µM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound (25 µM) | 78.3 ± 4.2 | 12.5 ± 1.7 | 9.2 ± 1.3 |
Table 2: Key Cell Cycle Regulatory Protein Expression (Relative Fold Change)
| Treatment Group | Cyclin D1 | p21 | p27 |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 0.4 | 2.5 | 2.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a cancer cell line with known MYC dependency (e.g., HL-60, Ramos, or other hematological or solid tumor cell lines).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM) or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all treatment groups.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin to detach them.
-
Wash: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the pellet in 5 mL of PBS and incubate at room temperature for 15 minutes.
-
RNase Treatment: Centrifuge the cells and resuspend the pellet in 500 µL of RNase A solution. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Visualizations
Caption: MYC signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for analyzing the cell cycle effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC Oncogene Contributions to Release of Cell Cycle Brakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Apoptosis Induced by Myc-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing apoptosis induced by Myc-IN-3, a novel inhibitor of the c-Myc transcription factor. The methodologies described herein are essential for characterizing the apoptotic effects of this compound in cancer cell lines. Key experimental procedures, including Annexin V/Propidium Iodide (PI) staining for flow cytometry, Caspase-Glo® 3/7 activity assays, and Western blotting for apoptosis-related proteins, are outlined. Additionally, a summary of the c-Myc signaling pathway in apoptosis is presented to provide a conceptual framework for the experimental observations.
Introduction
The c-Myc oncogene is a critical regulator of numerous cellular processes, including proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2][3] this compound is a small molecule inhibitor designed to disrupt c-Myc's function, leading to cell cycle arrest and apoptosis in cancer cells.[4] Deregulated expression of c-Myc can sensitize cells to various pro-apoptotic stimuli.[5] This application note provides a comprehensive guide for researchers to evaluate the pro-apoptotic efficacy of this compound using established and reliable methods.
c-Myc Signaling in Apoptosis
Under normal physiological conditions, c-Myc levels are tightly controlled.[1] However, in cancer cells with elevated c-Myc expression, the balance between proliferation and apoptosis is often shifted. High levels of c-Myc can trigger apoptosis through several mechanisms, including the p53-dependent pathway.[6] Oncogenic stress induced by c-Myc can lead to the stabilization of p53, a tumor suppressor that can initiate the intrinsic apoptotic pathway.[6] This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.[5][7] Specifically, c-Myc can amplify the mitochondrial apoptotic pathway by influencing the expression of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization.[8]
Caption: c-Myc induced apoptosis signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, MCF-7) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest Cells: After treatment with this compound, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Annexin V/PI assay workflow.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[14][15] The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[14][16]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and treat with this compound as described above. Include wells for vehicle control and a positive control (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[15]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and members of the Bcl-2 family.[17]
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
The quantitative data obtained from the aforementioned assays can be summarized in the following table for easy comparison.
| Assay | Parameter Measured | Vehicle Control | This compound (Low Conc.) | This compound (High Conc.) | Positive Control |
| Annexin V/PI | % Apoptotic Cells (Annexin V+) | ||||
| % Necrotic Cells (PI+) | |||||
| % Viable Cells (Annexin V-/PI-) | |||||
| Caspase-Glo® 3/7 | Relative Luminescence Units (RLU) | ||||
| Fold Change vs. Control | 1.0 | ||||
| Western Blot | Relative Protein Expression (Normalized) | ||||
| c-Myc | 1.0 | N/A | |||
| Cleaved Caspase-3 | N/A | ||||
| Cleaved PARP | N/A | ||||
| Bcl-2 / Bax Ratio | N/A |
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the pro-apoptotic effects of the c-Myc inhibitor, this compound. By employing a multi-faceted approach that includes flow cytometry, luminescence-based caspase activity assays, and western blotting, researchers can obtain comprehensive and quantitative data to thoroughly characterize the mechanism of action of this and other potential anti-cancer compounds.
References
- 1. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. abeomics.com [abeomics.com]
- 6. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the c-Myc Inhibitor Myc-IN-3 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of c-Myc inhibitors in prostate cancer cell line research, with a specific focus on the potential applications of Myc-IN-3. Due to the limited availability of specific experimental data for this compound in the public domain, this document will utilize the well-characterized c-Myc inhibitor, 3JC48-3, as a representative example to illustrate experimental design, data presentation, and interpretation.
The proto-oncogene c-Myc is a critical transcription factor that is frequently overexpressed in prostate cancer, playing a pivotal role in tumor initiation, progression, and the development of androgen independence.[1][2] Inhibition of c-Myc activity, therefore, represents a promising therapeutic strategy for this malignancy. Small molecule inhibitors that disrupt the interaction between c-Myc and its obligate binding partner MAX are of particular interest.[3]
Mechanism of Action
This compound is a potent inhibitor of c-Myc.[4] While the precise mechanism of action for this compound is under investigation, it is anticipated to function by interfering with the c-Myc/MAX heterodimerization, a critical step for c-Myc's transcriptional activity.[3][4] This disruption leads to the downregulation of c-Myc target genes involved in cell proliferation, metabolism, and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5] The representative inhibitor, 3JC48-3, has been shown to decrease the growth and viability of prostate cancer cells in a dose-dependent manner by inhibiting the MYC/MAX dimerization.[3][6][7]
Data Presentation
The following tables summarize the in vitro efficacy of the representative c-Myc inhibitor, 3JC48-3, on various prostate cancer cell lines.
Table 1: Cell Viability of Prostate Cancer Cell Lines Treated with 3JC48-3
| Cell Line | Treatment Duration | IC50 |
| LNCaP | 72 hours | Not specified, but dose-dependent decrease observed |
| PC-3 | 72 hours | Not specified, but dose-dependent decrease observed |
| C4-2 | 72 hours | Not specified, but dose-dependent decrease observed |
Data derived from studies on 3JC48-3, a representative c-Myc inhibitor.[8]
Table 2: Effect of 3JC48-3 on Cell Cycle Distribution in PC-3 Cells
| Treatment Concentration | % of Cells in G0/G1 Phase |
| 0 µM (Control) | Baseline |
| >0 µM | Dose-dependent increase |
Data derived from studies on 3JC48-3, a representative c-Myc inhibitor.[8]
Mandatory Visualizations
Below are diagrams illustrating the c-Myc signaling pathway and a general experimental workflow for evaluating c-Myc inhibitors.
Caption: c-Myc signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for testing c-Myc inhibitors in prostate cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of c-Myc inhibitors like this compound in prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium with the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the protein levels of c-Myc and its downstream targets.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-MAX, anti-Cyclin D1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Co-Immunoprecipitation (Co-IP)
This experiment is crucial to confirm that the inhibitor disrupts the interaction between c-Myc and MAX.
Materials:
-
Prostate cancer cells (e.g., PC-3) treated with this compound[3]
-
Lysis buffer
-
Anti-c-Myc antibody
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Protocol:
-
Lyse the treated and untreated cells.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-c-Myc antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting using an anti-MAX antibody. A reduced amount of MAX in the immunoprecipitate from this compound-treated cells would indicate a disruption of the c-Myc/MAX interaction.[3][7]
References
- 1. JCI - Myc confers androgen-independent prostate cancer cell growth [jci.org]
- 2. MYC and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular landscape of c-Myc signaling in prostate cancer: A roadmap to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. 3JC48-3 (methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate): a novel MYC/MAX dimerization inhibitor reduces prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Stability of c-Myc Inhibitors in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors of c-Myc are therefore of significant interest in drug discovery and development. The long-term stability of these inhibitors in solution is a crucial parameter that influences their experimental reproducibility, therapeutic efficacy, and overall reliability.
These application notes provide a comprehensive overview of the factors affecting the stability of c-Myc inhibitors in solution, protocols for assessing their stability, and a summary of the key signaling pathways influenced by c-Myc. As no specific data for a compound designated "Myc-IN-3" is publicly available, this document will focus on the general principles and methodologies applicable to small molecule c-Myc inhibitors.
Factors Influencing the Stability of c-Myc Inhibitors in Solution
The stability of a small molecule inhibitor in solution is influenced by a multitude of factors. Understanding and controlling these factors are paramount for maintaining the integrity of the compound during storage and experimental use.
Key Factors:
-
Solvent: The choice of solvent is critical. Common solvents for dissolving small molecule inhibitors include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and aqueous buffers. The polarity, pH, and purity of the solvent can significantly impact compound stability.
-
Temperature: Storage temperature is a primary determinant of long-term stability. Generally, lower temperatures (-20°C or -80°C) are preferred to slow down degradation processes.
-
pH: The pH of aqueous solutions can affect the ionization state and susceptibility to hydrolysis of the inhibitor. It is essential to maintain the pH within a range where the compound is most stable.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. Storage in amber vials or in the dark is recommended for light-sensitive inhibitors.
-
Oxygen: Some compounds are susceptible to oxidation. Purging solutions with an inert gas like nitrogen or argon can mitigate oxidative degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. It is advisable to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Quantitative Stability Data
The following tables provide illustrative data on the stability of a hypothetical c-Myc inhibitor under various storage conditions. This data is intended to serve as a template for researchers to generate and present their own stability data.
Table 1: Stability of a Hypothetical c-Myc Inhibitor in DMSO at Different Temperatures
| Storage Temperature | Time Point | Concentration (µM) | Percent Remaining |
| -80°C | 0 months | 1000 | 100% |
| 6 months | 998 | 99.8% | |
| 12 months | 995 | 99.5% | |
| 24 months | 991 | 99.1% | |
| -20°C | 0 months | 1000 | 100% |
| 6 months | 985 | 98.5% | |
| 12 months | 970 | 97.0% | |
| 24 months | 940 | 94.0% | |
| 4°C | 0 months | 1000 | 100% |
| 1 month | 950 | 95.0% | |
| 3 months | 880 | 88.0% | |
| 6 months | 750 | 75.0% | |
| Room Temperature | 0 hours | 1000 | 100% |
| 24 hours | 920 | 92.0% | |
| 48 hours | 850 | 85.0% | |
| 72 hours | 780 | 78.0% |
Table 2: Stability of a Hypothetical c-Myc Inhibitor in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature | Time Point | Concentration (µM) | Percent Remaining |
| -80°C | 0 months | 100 | 100% |
| 6 months | 99.5 | 99.5% | |
| 12 months | 98.9 | 98.9% | |
| -20°C | 0 months | 100 | 100% |
| 3 months | 97.2 | 97.2% | |
| 6 months | 94.5 | 94.5% | |
| 4°C | 0 days | 100 | 100% |
| 7 days | 90.3 | 90.3% | |
| 14 days | 82.1 | 82.1% |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh the required amount of the c-Myc inhibitor powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high concentration stock) to the powder to achieve the desired stock concentration.
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid thermal degradation.
-
Sterilization: If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at the recommended temperature (e-20°C or -80°C).
Protocol 2: Assessment of Long-Term Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a c-Myc inhibitor over time.
-
Sample Preparation:
-
Prepare a stock solution of the c-Myc inhibitor at a known concentration in the desired solvent.
-
Aliquot the solution into multiple vials for storage under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each designated time point, retrieve an aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a suitable column (e.g., C18).
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Injection: Inject a fixed volume of the working solution onto the HPLC column.
-
Detection: Monitor the elution of the compound at its maximum absorbance wavelength.
-
Data Acquisition: Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining compound against time for each storage condition to visualize the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
c-Myc Signaling Pathway
c-Myc is a transcription factor that forms a heterodimer with MAX to regulate the expression of a multitude of target genes involved in cell cycle progression, metabolism, and apoptosis. Its activity is tightly controlled by various signaling pathways.
Caption: Overview of the c-Myc signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the long-term stability of a c-Myc inhibitor in solution.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Myc-IN-3 Western Blot Results
Welcome to the technical support center for troubleshooting western blot results for experiments involving the c-Myc inhibitor, Myc-IN-3. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in obtaining reliable and clear results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my western blot results?
This compound is a potent small molecule inhibitor of the c-Myc oncoprotein. Its primary mechanism of action is the disruption of the interaction between c-Myc and its binding partner, MAX. This disruption prevents the c-Myc/MAX heterodimer from binding to DNA and activating the transcription of its target genes.
Therefore, in a western blot experiment, treatment with this compound is expected to lead to a decrease in the protein levels of c-Myc downstream target genes . It is important to note that this compound may not necessarily reduce the total protein levels of c-Myc itself; its main effect is on c-Myc's transcriptional activity. Observing no change in total c-Myc levels may be an expected result.
Q2: What are some key downstream targets of c-Myc that I can probe for in my western blot to confirm the effect of this compound?
To validate the efficacy of this compound in your experiments, it is recommended to probe for well-established c-Myc downstream targets. A decrease in the expression of these proteins following this compound treatment would indicate successful inhibition of c-Myc activity. Commonly assessed targets include:
-
Cell Cycle Regulators: Cyclin D1, CDK4, E2F1
-
Metabolism-related proteins: Ornithine Decarboxylase (ODC1)
-
Nucleolar Proteins: NOP56, NOP58
Q3: What is a recommended starting concentration and treatment duration for this compound in cell culture for a western blot experiment?
The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental conditions. Based on studies with similar c-Myc inhibitors, a good starting point is to perform a dose-response and time-course experiment. A recommended starting range for concentration is 1-10 µM , and for treatment duration, 24-48 hours is often sufficient to observe changes in the protein levels of downstream targets.
Experimental Protocols
Detailed Western Blot Protocol for Monitoring this compound Efficacy
This protocol provides a general framework. Optimization of specific steps may be required for your particular cell line and antibodies.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time period (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to your protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
Troubleshooting Guides
Table 1: Common Western Blot Problems and Solutions for this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal for Downstream Target | 1. Ineffective this compound Treatment: Incorrect concentration or insufficient treatment time. | Perform a dose-response (e.g., 1, 5, 10, 20 µM) and time-course (e.g., 12, 24, 48 hours) experiment to determine optimal conditions for your cell line. |
| 2. Low Abundance of Target Protein: The target protein may be expressed at low levels in your cell line. | Increase the amount of protein loaded onto the gel (up to 50-80 µg). | |
| 3. Poor Antibody Quality: The primary antibody may have low affinity or be expired. | Use a different, validated antibody. Always check the manufacturer's datasheet for recommended dilutions and positive controls. | |
| 4. Inefficient Protein Transfer: | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage. | |
| No Change in Total c-Myc Protein Levels | 1. Expected Result: this compound primarily inhibits c-Myc's transcriptional activity, not necessarily its protein level. | This may not be a problem. Analyze the levels of c-Myc downstream targets to confirm the inhibitor's effect. |
| 2. Rapid Protein Turnover: c-Myc is a very unstable protein with a short half-life. | Ensure that protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times. | |
| High Background | 1. Insufficient Blocking: | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., switch from milk to BSA or vice versa). |
| 2. Antibody Concentration Too High: | Titrate your primary and secondary antibody concentrations to find the optimal dilution. | |
| 3. Inadequate Washing: | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Non-Specific Bands | 1. Primary Antibody Cross-Reactivity: | Use a more specific monoclonal antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| 2. Protein Degradation: The antibody may be recognizing degraded fragments of the target protein. | Use fresh samples and ensure protease inhibitors are active. | |
| 3. Too Much Protein Loaded: | Reduce the amount of protein loaded per lane. |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: A typical western blot workflow.
Optimizing Myc-IN-3 Concentration for Diverse Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Myc-IN-3 for various cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available quantitative data to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of the c-Myc protein. Its primary mechanism of action is the disruption of the critical protein-protein interaction between c-Myc and its binding partner, MAX.[1] This interaction is essential for c-Myc's function as a transcription factor that regulates genes involved in cell proliferation, growth, and metabolism. By preventing the formation of the c-Myc/MAX heterodimer, this compound effectively inhibits the transcriptional activity of c-Myc, leading to anti-proliferative effects in cancer cells that are dependent on this oncogene.
Q2: What is a typical starting concentration for this compound in a new cell line?
A2: Based on available data, a starting concentration range of 100 nM to 1 µM is a reasonable starting point for a new cell line. For instance, the IC50 (the concentration at which 50% of cell growth is inhibited) has been reported to be 400 nM in L363 cells and 300 nM in CA46 cells.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary depending on the cell line and the specific assay. For cell viability assays, a 72-hour incubation is a common starting point.[1] However, for mechanistic studies, such as assessing the impact on Myc protein or mRNA levels, shorter incubation times of 24 hours have been shown to be effective.[1] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your experimental goals.
Q4: How can I confirm that this compound is working in my cells?
A4: To confirm the activity of this compound, you can perform several experiments:
-
Assess Cell Viability: Use an MTT or similar assay to determine the IC50 of this compound in your cell line. A dose-dependent decrease in cell viability indicates the compound is active.
-
Measure Myc Protein Levels: Perform a Western blot to check for a decrease in c-Myc protein levels after treatment with this compound.
-
Measure Myc mRNA Levels: Use RT-qPCR to determine if this compound treatment leads to a reduction in c-Myc mRNA expression.[1]
-
Co-Immunoprecipitation: To directly assess the disruption of the c-Myc/MAX interaction, you can perform a co-immunoprecipitation experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability. | 1. Cell line is not dependent on c-Myc for survival. 2. Concentration of this compound is too low. 3. Incubation time is too short. 4. Compound has degraded. | 1. Confirm c-Myc expression levels in your cell line via Western blot or RT-qPCR. 2. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 20 µM). 3. Increase the incubation time (e.g., up to 96 hours). 4. Prepare fresh stock solutions of this compound. |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Use a multichannel pipette for adding the compound and ensure proper mixing. |
| Unexpected cytotoxicity at very low concentrations. | 1. Cell line is highly sensitive to c-Myc inhibition. 2. Off-target effects of the compound. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the starting concentration in your dose-response experiment. 2. Review literature for known off-target effects or test in a c-Myc null cell line if available. 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| No change in c-Myc protein or mRNA levels. | 1. Insufficient drug concentration or incubation time. 2. The primary mechanism in your cell line is not transcriptional downregulation. 3. Technical issues with the assay. | 1. Increase the concentration and/or duration of this compound treatment. 2. Focus on assessing the disruption of the c-Myc/MAX interaction via co-immunoprecipitation. 3. Include appropriate positive and negative controls for your Western blot or RT-qPCR. |
Quantitative Data Summary
The following table summarizes the reported efficacy of a c-Myc inhibitor, referred to as "compound 3" in the cited literature, which is understood to be this compound.
| Cell Line | Assay Type | Concentration | Effect |
| L363 (Multiple Myeloma) | Cell Proliferation | 400 nM | IC50 at 72 hours[1] |
| CA46 (Burkitt's Lymphoma) | Cell Proliferation | 300 nM | IC50 at 72 hours[1] |
| Raji (Burkitt's Lymphoma) | qPCR | 10 µM | 85% decrease in Myc mRNA at 24 hours[1] |
| HCT116 (Colon Carcinoma) | Imaging Assay | 10 µM | 85% decrease in Myc protein at 24 hours[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Co-Immunoprecipitation (Co-IP) to Assess c-Myc/MAX Interaction
This protocol allows for the direct assessment of this compound's ability to disrupt the c-Myc/MAX heterodimer.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-Myc antibody
-
Anti-MAX antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound or vehicle for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washes:
-
Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-MAX antibody to detect the amount of MAX that was co-immunoprecipitated with c-Myc.
-
A reduced MAX signal in the this compound treated sample compared to the control indicates disruption of the c-Myc/MAX interaction.
-
Visualizations
References
Myc-IN-3 off-target effects and how to test for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myc-IN-3. The information herein is designed to help identify and mitigate potential off-target effects, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended on-target effect?
This compound is a small molecule inhibitor designed to target the MYC proto-oncogene, a master transcriptional regulator frequently dysregulated in human cancers.[1][2] Its primary mechanism of action is to disrupt the function of the MYC protein, which can be achieved through various strategies, such as inhibiting its interaction with its binding partner MAX, preventing its binding to DNA, or promoting its degradation.[2][3][4] By inhibiting MYC, this compound is expected to suppress the transcription of MYC target genes involved in cell proliferation, metabolism, and apoptosis, thereby exerting anti-tumor effects.[5][6]
Q2: I'm observing a phenotype in my experiments that is inconsistent with MYC inhibition. Could this be due to off-target effects?
Yes, observing an unexpected or paradoxical phenotype is a common indicator of potential off-target activity.[7] While this compound is designed to be specific for MYC, like many small molecule inhibitors, it may interact with other cellular proteins, leading to unintended biological consequences.[7] These off-target effects can manifest as cytotoxicity in cell lines not dependent on MYC, activation of unexpected signaling pathways, or other cellular responses that do not align with the known functions of MYC. It is crucial to perform experiments to deconvolve the on-target from off-target effects.
Q3: What are the common types of off-target effects observed with small molecule inhibitors?
Off-target effects can be broadly categorized as follows:
-
Pharmacological off-targets: The inhibitor binds to and modulates the activity of one or more unintended proteins (e.g., other kinases, enzymes, or receptors).[7]
-
Toxicity-related off-targets: The inhibitor or its metabolites cause cellular stress or damage through mechanisms unrelated to its intended target, such as mitochondrial dysfunction or reactive oxygen species (ROS) generation.
-
Pathway-level off-targets: The inhibitor, by acting on its intended target or an off-target, may lead to downstream signaling events that are unexpected, such as the feedback activation of a parallel pathway.[7]
Q4: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A multi-pronged approach is recommended to investigate off-target effects. This typically involves a combination of in vitro biochemical assays and cell-based assays.[8][9] A good starting point is to perform a dose-response experiment in your cell line of interest and a control cell line that does not depend on MYC for survival. If you observe activity in the MYC-independent line, this could suggest off-target effects. Additionally, employing a structurally related but inactive control compound can help differentiate between specific and non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity Profile
Symptoms:
-
This compound shows potent cytotoxicity in cell lines with low or no MYC expression.
-
The IC50 values for cell viability do not correlate with MYC expression levels or dependency across a panel of cell lines.
-
Observed cell death morphology is inconsistent with apoptosis, which is an expected outcome of MYC inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
Recommended Actions & Experimental Protocols:
-
Assess MYC Dependency: Confirm that your cell lines of interest have been validated for MYC dependency. This can be done using siRNA or shRNA to knockdown MYC and observing the effect on cell viability.
-
Control Compound: Synthesize or obtain a close structural analog of this compound that is known to be inactive against MYC. This will help distinguish between non-specific effects of the chemical scaffold and target-specific effects.
-
Cell Death Analysis:
-
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry. An increase in Annexin V-positive/PI-negative cells indicates apoptosis, while PI-positive cells suggest necrosis or late apoptosis.
-
-
Issue 2: Inconsistent or Paradoxical Molecular Readouts
Symptoms:
-
Treatment with this compound does not lead to a decrease in the expression of well-established MYC target genes (e.g., ODC, Cyclin D2).[5]
-
Western blot analysis shows unexpected changes in signaling pathways not directly linked to MYC.
-
Paradoxical activation of a pathway that should be inhibited by MYC suppression.[7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent molecular readouts with this compound.
Recommended Actions & Experimental Protocols:
-
Quantitative PCR (qPCR) for MYC Target Genes:
-
Protocol:
-
Treat cells with this compound for an appropriate time course (e.g., 6, 12, 24 hours).
-
Isolate total RNA using a standard method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for known MYC target genes and a housekeeping gene for normalization.
-
Analyze the relative change in gene expression.
-
-
-
Rescue Experiments: To confirm that the observed phenotype is due to on-target MYC inhibition, perform a rescue experiment by overexpressing a MYC construct that is resistant to this compound (if the mechanism of inhibition allows) or by simply overexpressing wild-type MYC.
-
Broad-Spectrum Kinase Profiling: Since many inhibitors have off-target effects on kinases, a broad kinase screen is a valuable tool.[7][9]
-
Description: This is typically a fee-for-service assay offered by specialized companies. You provide a sample of this compound, and it is screened against a large panel of purified kinases (e.g., >400 kinases) at one or more concentrations.[7] The results are provided as a percentage of inhibition for each kinase.
-
Data Presentation:
-
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| MYC (intended target) | >95% | 50 |
| Off-Target Kinase A | 85% | 200 |
| Off-Target Kinase B | 60% | >1000 |
| Off-Target Kinase C | 15% | >10000 |
Advanced Off-Target Identification Strategies
If initial troubleshooting suggests significant off-target effects, more comprehensive and unbiased methods are required.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics
Chemical proteomics methods aim to identify the direct binding partners of a compound from the entire proteome.[10][11]
Methodology: Affinity-Based Proteomics (e.g., Kinobeads)
This technique uses immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[10][12] By competing with the beads for kinase binding, a soluble inhibitor's profile can be determined.
Experimental Workflow:
Caption: Workflow for Kinobead-based chemical proteomics.
Data Presentation: The output is typically a list of proteins (kinases and potentially other ATP-binding proteins) that show a dose-dependent decrease in binding to the affinity matrix in the presence of this compound, from which dissociation constants (Kd) can be derived.
| Protein Target | Kd (nM) |
| MYC | 45 |
| Off-Target A | 150 |
| Off-Target B | 800 |
| Off-Target C | >10000 |
By employing these structured troubleshooting and advanced profiling methods, researchers can gain a comprehensive understanding of this compound's cellular effects, distinguish on-target from off-target activities, and build a stronger foundation for interpreting experimental results.
References
- 1. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
dealing with Myc-IN-3 instability in culture media
Welcome to the technical support center for Myc-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 37, is a potent and novel small molecule inhibitor of the c-Myc oncoprotein.[1][2] It belongs to the chemical class of alkynyl-substituted phenylpyrazole derivatives.[2][3] The primary mechanism of action of this compound is the direct suppression of MYC function. It has been shown to induce the degradation of the MYC protein in a dose-dependent manner and perturb the interaction between MYC and its binding partner MAX.[2][3][4]
Q2: How should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro cell culture experiments, it is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. One vendor suggests a solubility of up to 125 mg/mL in DMSO, which may require sonication to fully dissolve.[1]
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years is suggested by one vendor).[1]
-
Stock Solutions: Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Always allow aliquots to fully equilibrate to room temperature before opening to minimize moisture condensation.
Q4: I'm observing precipitation when I dilute my this compound stock solution in culture media. What should I do?
Precipitation of DMSO-soluble compounds upon dilution in aqueous media is a common issue. This occurs because the compound is significantly less soluble in the aqueous environment of the culture medium compared to the highly concentrated DMSO stock. Please refer to the troubleshooting guide below for detailed steps to mitigate this problem.
Troubleshooting Guide: Instability and Precipitation in Culture Media
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| Rapid Solvent Exchange: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to crash out of solution. | Perform Serial Dilutions: First, create an intermediate dilution of your stock solution in pre-warmed (37°C) culture medium or a serum-free medium. Then, add this intermediate dilution to the final culture volume. Gentle vortexing or swirling during addition can aid dispersion. |
| High Final DMSO Concentration: While DMSO is necessary for initial solubilization, a high final concentration in your culture can be toxic to cells and may not prevent precipitation. | Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture. To achieve this, you may need to prepare a more dilute initial stock solution in DMSO, allowing for a larger volume to be added to your media without exceeding the tolerated DMSO concentration. |
| Media Components Interaction: Salts, proteins (especially in serum), and other components in the culture media can interact with the compound, reducing its solubility. | Test Different Media Formulations: If possible, test the solubility of this compound in different basal media or in serum-free versus serum-containing media to identify potential problematic components. |
| Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of the compound. | Use Pre-warmed Media: Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
Issue 2: Delayed Precipitation or Compound Degradation Over Time
| Potential Cause | Recommended Solution |
| Chemical Instability: As an alkynyl-substituted phenylpyrazole, this compound may be susceptible to hydrolysis or oxidation in the aqueous, warm (37°C), and CO2-controlled environment of a cell culture incubator. | Perform a Stability Test: To determine the half-life of this compound in your specific culture conditions, you can incubate the compound in your media (with and without cells) and measure its concentration at different time points (e.g., 0, 2, 6, 12, 24 hours) using analytical methods like HPLC or LC-MS. |
| pH Shift in Media: Changes in the pH of the culture medium over the course of an experiment can affect the stability and solubility of the compound. | Monitor Media pH: Ensure that your culture medium is properly buffered and that the pH remains stable throughout your experiment. |
| Light Sensitivity: Some complex organic molecules can be sensitive to light, leading to degradation. | Protect from Light: While not specifically documented for this compound, it is a good practice to protect stock solutions and experimental cultures from direct light exposure. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete culture medium.
-
Mix immediately by gentle pipetting or brief vortexing.
-
This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Add the appropriate volume of this working solution to your cell culture plates.
-
Note: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol for Assessing this compound Stability in Culture Media via HPLC
Materials:
-
This compound
-
Complete cell culture medium (with and without serum)
-
Sterile 24-well plates
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a working solution of this compound at your desired final experimental concentration (e.g., 10 µM) in pre-warmed complete culture medium.
-
Add 1 mL of this solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.
-
Immediately process the samples for HPLC analysis to prevent further degradation. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in the culture medium.
Visualizations
Caption: MYC Signaling and this compound Inhibition.
Caption: Troubleshooting this compound Precipitation.
References
inconsistent results with Myc-IN-3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the MYC inhibitor, Myc-IN-3.
Troubleshooting Guide
Inconsistent IC50 Values
Question: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?
Answer: Fluctuations in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. A systematic approach to troubleshooting can help identify the source of the inconsistency.
| Potential Cause | Explanation | Suggested Solution |
| Cell-Based Factors | ||
| Cell Line Integrity | Cell lines can experience genetic drift over time and with increased passage numbers, leading to changes in drug sensitivity.[1] Misidentified or cross-contaminated cell lines will yield irrelevant results.[1] | Use authenticated, low-passage cell lines for all experiments.[1] Regularly check for mycoplasma contamination. |
| Seeding Density | The initial number of cells seeded can affect the inhibitor-to-cell ratio, influencing the apparent IC50 value.[2] | Optimize and strictly adhere to a consistent cell seeding density for each experiment. Ensure even cell distribution in multi-well plates.[2] |
| Cell Proliferation Rate | Differences in cell growth rates between experiments can impact the final readout of viability assays. | Monitor and record cell doubling times. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Compound-Related Factors | ||
| Solubility Issues | This compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration. | Prepare fresh stock solutions in an appropriate solvent like DMSO.[3][4] Visually inspect for any precipitation after dilution in culture media. Consider performing a solubility test in your specific media. |
| Stability in Media | The compound may degrade in the cell culture medium over the course of the experiment, especially at 37°C. | Refer to the manufacturer's data sheet for stability information. If unavailable, consider performing a time-course experiment to assess compound stability in your specific cell culture medium. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[3] | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3][4] |
| Assay-Specific Factors | ||
| Incubation Time | The duration of exposure to this compound will influence the observed effect. Longer incubation times may result in lower IC50 values.[2] | Standardize the incubation time across all experiments. |
| Assay Type | Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[1] | Use the same viability assay for all comparative experiments. Be aware of potential interference of the compound with the assay reagents.[1] |
| Pipetting and Dilution Errors | Inaccurate serial dilutions or pipetting can introduce significant variability.[1] | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Edge Effects | Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the compound concentration.[1][2] | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the MYC protein.[3][5] The MYC family of transcription factors plays a crucial role in regulating the expression of genes involved in cell proliferation, growth, and apoptosis.[6][7] In many cancers, MYC is overexpressed, leading to uncontrolled cell growth.[8] this compound is designed to interfere with the function of MYC, thereby inhibiting the proliferation of cancer cells.
Q2: How should I prepare and store this compound stock solutions?
A2: According to supplier information, this compound is typically dissolved in DMSO to prepare a stock solution.[3] For storage, it is recommended to keep the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][4]
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the reason?
A3: This could be due to several factors:
-
High sensitivity of the cell line: Some cell lines may be particularly sensitive to MYC inhibition.
-
Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity.[8]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically below 0.5%).
Q4: My Western blot results for MYC protein levels after this compound treatment are inconsistent. How can I troubleshoot this?
A4: Inconsistent Western blot results can be due to several factors:
-
Protein extraction: Ensure a consistent and efficient protein lysis procedure. Use protease and phosphatase inhibitors in your lysis buffer.
-
Protein quantification: Accurately determine the protein concentration of each sample to ensure equal loading.
-
Antibody quality: Use a validated antibody specific for MYC. Check the manufacturer's recommendations for antibody dilution and incubation conditions.
-
Loading controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Transfer efficiency: Verify the efficiency of protein transfer from the gel to the membrane.
Q5: Are there known off-target effects for this compound?
A5: While specific off-target profiling for this compound is not extensively documented in the provided search results, it is a common characteristic of small molecule inhibitors to have some degree of off-target activity, especially at higher concentrations.[8] It is advisable to perform counter-screening against a panel of related proteins or kinases to assess the selectivity of this compound in your experimental system.
Data Presentation
The following table provides a template for summarizing quantitative data from this compound experiments. It is populated with hypothetical but realistic data based on typical results for MYC inhibitors.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MYC Status | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | Overexpressed | MTT | 72 | 5.2 |
| MCF-7 | Breast Cancer | Overexpressed | CellTiter-Glo | 72 | 8.9 |
| A549 | Lung Cancer | Normal | MTT | 72 | > 50 |
| Ramos | Burkitt's Lymphoma | Translocation | CellTiter-Glo | 48 | 2.5 |
| PC-3 | Prostate Cancer | Normal | MTT | 72 | > 50 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the effect of this compound on cell viability using an MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of MYC Protein Levels
This protocol describes the detection of MYC protein levels in cells treated with this compound.
Materials:
-
Target cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95°C.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with the primary antibody for the loading control or use a separate gel.
-
Mandatory Visualization
MYC Signaling Pathway
Caption: Simplified MYC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: A typical experimental workflow for a cell viability assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to Myc-IN-3 in cancer cells
Welcome to the technical support center for MYC-IN-3, a novel inhibitor of the MYC oncoprotein. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to the use of this compound, with a specific focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the crucial interaction between the MYC protein and its binding partner, MAX.[1][2][3] The MYC-MAX heterodimer is essential for binding to E-box sequences in the regulatory regions of target genes, thereby driving the expression of genes involved in cell proliferation, metabolism, and growth.[3][4][5] By preventing this dimerization, this compound effectively inhibits the transcriptional activity of MYC, leading to cell cycle arrest and apoptosis in MYC-driven cancer cells.[2][6]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
A2: Acquired resistance to MYC-targeted therapies can arise through several mechanisms. These can be broadly categorized as on-target alterations, activation of bypass signaling pathways, or phenotypic changes in the cancer cells.[7][8] For instance, mutations in the MYC protein could potentially alter the binding site of this compound, reducing its efficacy. More commonly, cancer cells may adapt by upregulating parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to bypass their dependency on MYC signaling for survival and proliferation.[7][9]
Q3: Are there any known biomarkers that predict sensitivity or resistance to this compound?
A3: While research is ongoing, high levels of MYC expression are a primary prerequisite for sensitivity to this compound.[7][10] However, the genetic landscape of the tumor can influence the response. For example, co-amplification of other oncogenes or loss of tumor suppressors may provide intrinsic resistance. A retrospective analysis of clinical studies has suggested that elevated MYC expression might be associated with resistance to immune checkpoint inhibitors in some cancers.[7] Therefore, a comprehensive genomic and proteomic analysis of your cancer model is recommended to identify potential resistance mechanisms.
Q4: What combination therapies are recommended to overcome resistance to this compound?
A4: Combining MYC inhibitors with other therapeutic agents is a promising strategy to overcome resistance.[11] Preclinical evidence supports the synergy between MYC inhibitors and various established therapies.[11] For instance, since MYC can sensitize cells to metabolic inhibitors, combining this compound with inhibitors of glucose metabolism or glutaminolysis could be effective.[7] Additionally, combination with immune checkpoint inhibitors is a particularly exciting approach, as MYC has been implicated in immune evasion.[11][12] The combination of PI3K inhibitors with MYC-targeting agents has also shown promise in preclinical models.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment in a previously sensitive cell line. | Development of acquired resistance. | 1. Verify MYC expression levels in the resistant cells. 2. Sequence the MYC gene to check for mutations. 3. Perform a phosphoproteomic or RNA-seq analysis to identify upregulated bypass pathways (e.g., PI3K/AKT, MAPK/ERK). 4. Test combination therapies based on the identified bypass pathways. |
| Initial response to this compound followed by rapid regrowth of the tumor in a xenograft model. | Activation of adaptive resistance mechanisms. | 1. Analyze the gene expression profile of the relapsed tumors to identify upregulated survival pathways. 2. Consider a treatment holiday followed by re-challenge with this compound to see if sensitivity is restored. 3. Initiate a combination therapy trial with a second agent targeting a potential bypass pathway. |
| High variability in response to this compound across different patient-derived xenograft (PDX) models. | Intrinsic resistance due to tumor heterogeneity. | 1. Stratify PDX models based on their genomic and transcriptomic profiles. 2. Identify potential biomarkers of resistance by comparing the molecular profiles of sensitive versus resistant models. 3. Test rational combination therapies in the resistant PDX models. |
Experimental Protocols
Protocol 1: Assessment of MYC-MAX Dimerization by Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse this compound treated and untreated cancer cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MYC antibody overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-MAX antibody to detect the amount of MAX co-precipitated with MYC. A decrease in the MAX signal in the this compound treated sample indicates disruption of the MYC-MAX interaction.
Protocol 2: Analysis of Bypass Signaling Pathway Activation
-
Sample Preparation: Collect cell lysates from sensitive and resistant cells treated with this compound.
-
Western Blot Analysis: Perform Western blotting for key proteins in common bypass pathways. This should include phosphorylated and total forms of proteins such as AKT, ERK, and mTOR. An increase in the phosphorylated form of these proteins in resistant cells would suggest activation of these pathways.
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of downstream target genes of these pathways to confirm their activation at the transcriptional level.
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathway: MYC Action and Potential Bypass Resistance
References
- 1. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Myc proteins as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 11. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial immunotherapies overcome MYC-driven immune evasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Myc-IN-3 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of the novel c-Myc inhibitor, Myc-IN-3.
General Information
This compound is a potent and selective small molecule inhibitor designed to disrupt the protein-protein interaction between c-Myc and its binding partner Max. By preventing this dimerization, this compound effectively abrogates the transcriptional activity of c-Myc, which is a key driver in numerous human cancers.[1][2] The therapeutic potential of this compound is significant; however, its successful application in preclinical in vivo models is critically dependent on overcoming common challenges related to its formulation and delivery. This guide provides practical advice and protocols to optimize the in vivo performance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro and in vivo use?
A1: For in vitro assays, this compound can be dissolved in DMSO at a stock concentration of 10-50 mM. For in vivo studies, direct administration of a DMSO solution is not recommended due to potential toxicity. It is crucial to prepare a formulation where the final concentration of DMSO is minimized, typically less than 10%. A common issue with small molecule inhibitors like this compound is poor water solubility.[3] Therefore, a multi-component vehicle system is often necessary for parenteral administration.
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Improving the solubility of this compound for in vivo use is a critical step for achieving therapeutic concentrations. Several strategies can be employed, often in combination:
-
Co-solvents: Utilize a mixture of biocompatible solvents. A common starting point is a ternary system of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and a carrier oil (e.g., corn oil, sesame oil) or an aqueous solution (e.g., saline, PBS).
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous component of the formulation can significantly enhance solubility.
-
Nanoparticle formulation: Encapsulating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, can improve solubility, stability, and pharmacokinetic properties.[4]
Q3: What are the key considerations for formulating this compound for different routes of administration?
A3: The choice of formulation will heavily depend on the intended route of administration:
-
Intravenous (IV): Requires a completely solubilized, sterile, and isotonic formulation. The concentration of organic solvents must be kept to a minimum to avoid hemolysis and precipitation in the bloodstream.
-
Intraperitoneal (IP): Allows for a slightly less stringent formulation in terms of solubility, but it is still crucial to ensure the compound is well-dispersed to avoid local irritation and ensure consistent absorption.
-
Oral (PO): Requires a formulation that protects the compound from the harsh environment of the gastrointestinal tract and enhances its absorption across the gut wall. This may involve the use of excipients that improve solubility and permeability. For some Myc inhibitors, oral gavage has been shown to be effective.[4]
Q4: What is the expected in vivo stability and half-life of this compound?
A4: The in vivo stability and half-life of small molecule inhibitors can be variable. Many early-generation Myc inhibitors suffered from rapid clearance and low metabolic stability.[1] The pharmacokinetic profile of this compound should be determined empirically in the target animal model. It is expected that this compound, like many small molecules, will be subject to hepatic metabolism. Strategies to improve the pharmacokinetic profile may include the use of nanocarriers or chemical modification to create a more stable analog.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Vehicle
Q: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What steps can I take to resolve this?
A: Precipitation is a common issue stemming from the hydrophobic nature of many small molecule inhibitors. Here is a systematic approach to troubleshoot this problem:
Experimental Protocol: Stepwise Formulation Development
-
Initial Solvent: Begin by dissolving this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Addition of Surfactant: To the DMSO stock, add a surfactant such as Tween® 80 or Cremophor® EL. A common starting ratio is 1:1 (v/v) DMSO to surfactant. Vortex thoroughly after addition.
-
Aqueous Phase Titration: Slowly add the aqueous phase (e.g., sterile saline or PBS) to the DMSO/surfactant mixture in a stepwise manner, vortexing between each addition. This should be done at room temperature.
-
Observation: After each addition, observe the solution for any signs of precipitation or cloudiness. If precipitation occurs, the formulation has reached its limit of solubility.
-
Optimization: Adjust the ratios of the components. You may need to increase the proportion of the surfactant or try a different co-solvent system. See the table below for example formulations.
Table 1: Example Formulations for a Target Concentration of 5 mg/mL this compound
| Formulation ID | Component 1 | Component 2 | Component 3 | Final Concentration | Observations |
| F1 | 10% DMSO | 10% Tween® 80 | 80% Saline | 5 mg/mL | Precipitation observed |
| F2 | 10% DMSO | 20% Tween® 80 | 70% Saline | 5 mg/mL | Clear solution |
| F3 | 5% DMSO | 10% Cremophor® EL | 85% Saline | 5 mg/mL | Clear solution |
| F4 | 10% DMSO | - | 90% Corn Oil | 5 mg/mL | Suspension |
Note: These are starting points and may require further optimization for your specific experimental needs.
Issue 2: Low In Vivo Efficacy Despite Successful Formulation
Q: My this compound formulation is clear and appears soluble, but I am not observing the expected tumor growth inhibition in my xenograft model. What could be the cause?
A: Low in vivo efficacy can be due to a number of factors, including poor pharmacokinetics, insufficient dosing, or rapid metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Experimental Protocol: Basic Pharmacokinetic Study
-
Animal Cohorts: Use a cohort of healthy animals (e.g., mice) for the PK study.
-
Administration: Administer a single dose of the this compound formulation via the intended route (e.g., IV or IP).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Plasma Extraction: Process the blood samples to isolate plasma.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.
Table 2: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | Value (IV Administration) | Value (IP Administration) | Implication |
| Cmax (ng/mL) | 1500 | 800 | Peak concentration achieved |
| Tmax (hr) | 0.08 | 0.5 | Time to reach peak concentration |
| t1/2 (hr) | 1.5 | 1.8 | Half-life of the compound |
| AUC (ng*hr/mL) | 3000 | 2500 | Total drug exposure |
| Bioavailability | N/A | 83% | Fraction absorbed after IP admin |
If the half-life is short, consider increasing the dosing frequency. If Cmax is low, consider increasing the dose or improving the formulation to enhance absorption.
Issue 3: Observed Toxicity in Animal Models
Q: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals after administering this compound. How can I mitigate this?
A: Toxicity can be either compound-related or vehicle-related. It is important to de-risk both possibilities.
Experimental Protocol: Toxicity Evaluation
-
Vehicle Control Group: Always include a control group that receives the vehicle alone, administered at the same volume and frequency as the drug-treated group. This will help determine if the vehicle is causing the observed toxicity.
-
Dose Reduction: If toxicity is observed in the drug-treated group but not the vehicle control group, it is likely compound-related. Reduce the dose of this compound and perform a dose-response study to find the maximum tolerated dose (MTD).
-
Formulation Component Check: Some formulation components, like Cremophor® EL, can cause hypersensitivity reactions in some animal strains. If the vehicle control group shows toxicity, consider alternative, less toxic excipients.
-
Monitor Clinical Signs: Systematically monitor and record clinical signs of toxicity, including body weight, food and water intake, and changes in behavior.
Visualizations
Myc/Max Signaling Pathway and Inhibition by this compound
Caption: Inhibition of c-Myc/Max dimerization by this compound.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for preclinical in vivo testing of this compound.
References
- 1. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved The MYC inhibitor used is not soluble in water. | Chegg.com [chegg.com]
- 4. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MYC Inhibitors: 10058-F4, JQ1, and Omomyc
For Researchers, Scientists, and Drug Development Professionals
The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a vast number of human cancers, making them a highly sought-after therapeutic target. However, the "undruggable" nature of the MYC oncoprotein has posed a significant challenge for drug developers. This guide provides a detailed, data-driven comparison of three prominent MYC inhibitors: the small molecule MYC-MAX dimerization inhibitor 10058-F4 , the indirect BET inhibitor JQ1 , and the dominant-negative mini-protein Omomyc . We present a comprehensive overview of their mechanisms of action, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in their evaluation of these critical research tools.
Mechanisms of Action: A Tripartite Approach to MYC Inhibition
The strategies to inhibit the oncogenic activity of MYC are diverse, reflecting the complexity of its regulation and function. The three inhibitors highlighted in this guide exemplify distinct and important approaches to targeting this master regulator of cellular proliferation.
-
10058-F4: Direct Inhibition of MYC-MAX Dimerization. For MYC to function as a transcription factor, it must form a heterodimer with its obligate partner, MAX. This dimerization is a prerequisite for binding to E-box sequences in the promoter regions of its target genes. 10058-F4 is a small molecule that directly interferes with this protein-protein interaction, thereby preventing the formation of the functional MYC-MAX complex and subsequent transcriptional activation of MYC target genes.[1][2][3]
-
JQ1: Indirect Inhibition via Epigenetic Regulation. JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a reader of acetylated histones and plays a crucial role in the transcriptional activation of key oncogenes, including MYC. By displacing BRD4 from chromatin, JQ1 effectively downregulates MYC transcription, leading to a reduction in MYC protein levels and the subsequent suppression of its downstream transcriptional program.[4][5][6]
-
Omomyc: A Dominant-Negative Mimic. Omomyc is a synthetic, cell-penetrating mini-protein designed as a dominant-negative version of the MYC bHLHZip domain. It can dimerize with endogenous MYC, preventing it from binding to MAX and DNA. Furthermore, Omomyc can also form heterodimers with MAX, which can still bind to E-boxes but are transcriptionally inactive. This dual mechanism effectively sequesters MYC and competitively inhibits its binding to target gene promoters.[7][8][9][10][11]
Caption: Signaling pathways illustrating the distinct mechanisms of MYC inhibition by 10058-F4, JQ1, and Omomyc.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of 10058-F4, JQ1, and Omomyc in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10058-F4 | SKOV3 | Ovarian Cancer | 4.4 | [1] |
| Hey | Ovarian Cancer | 3.2 | [1] | |
| REH | Acute Lymphoblastic Leukemia | 400 | [2] | |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | [2] | |
| K562 | Chronic Myeloid Leukemia | ~200 (at 48h) | [12][13] | |
| JQ1 | A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [4] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [4] | |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [4] | |
| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | [14] | |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [14] | |
| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | [14] | |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | [14] | |
| MCC-3 | Merkel Cell Carcinoma | ~0.8 (at 72h) | [5] | |
| MCC-5 | Merkel Cell Carcinoma | ~0.8 (at 72h) | [5] | |
| Omomyc | Not typically measured by IC50 due to its protein nature and mechanism. Efficacy is demonstrated by functional assays and in vivo studies. |
Table 2: In Vivo Efficacy
| Inhibitor | Animal Model | Cancer Type | Treatment | Outcome | Reference |
| 10058-F4 | Mouse xenograft | Various | 20 or 30 mg/kg i.v. | No significant inhibition of tumor growth (likely due to rapid metabolism) | [3] |
| JQ1 | Orthotopic xenograft | MYC-amplified Medulloblastoma | 50 mg/kg/day i.p. | Significantly prolonged survival | [15] |
| Omomyc | KRasLSL-G12D/+ lung tumor model | Lung Adenocarcinoma | 2.37 mg/kg intranasally for 4 weeks | Reduced tumor volume | [7] |
| Breast cancer PDX model | Metastatic Breast Cancer | Systemic administration | Reduction in primary tumor and metastatic growth | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of MYC inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of an inhibitor on cell proliferation and viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., 4 x 10³ cells/well for ovarian cancer cells) in 96-well microplates.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the MYC inhibitor (e.g., 10058-F4) or vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL/well of 5 mg/mL 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution to each well.[1]
-
Incubation: Incubate for 2 hours.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 575 nm using a spectrometer plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with the desired concentrations of the MYC inhibitor (e.g., JQ1) or vehicle control for a specified time (e.g., 24 hours).[16]
-
Cell Harvesting: After treatment, collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if a protein of interest (e.g., MYC or Omomyc) binds to specific DNA sequences in the genome.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Protocol:
-
Cross-linking: Treat cells (e.g., HCT116 cells) with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.[17]
-
Cell Lysis and Sonication: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.[17]
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., anti-MYC antibody) or a control IgG overnight at 4°C.[18] Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter regions of known MYC target genes.[18]
Summary and Conclusion
The choice of a MYC inhibitor for research or therapeutic development depends on the specific context and desired outcome.
-
10058-F4 serves as a valuable tool for in vitro studies to directly probe the consequences of inhibiting MYC-MAX dimerization. However, its poor pharmacokinetic properties have limited its in vivo applications.[3]
-
JQ1 represents a successful example of an indirect approach to targeting MYC. Its ability to downregulate MYC transcription has shown significant anti-tumor activity in various preclinical models. However, as a BET inhibitor, it has a broader range of targets beyond MYC, which could lead to off-target effects.
-
Omomyc has emerged as a promising direct MYC inhibitor with demonstrated in vivo efficacy and good tolerability in preclinical models.[7][8][9] Its unique dual mechanism of action and cell-penetrating properties make it a strong candidate for clinical development.
This guide provides a foundational comparison of these three important MYC inhibitors. Researchers are encouraged to consult the primary literature for more detailed information specific to their cancer models and experimental systems. The continued development and characterization of novel MYC inhibitors will undoubtedly pave the way for effective therapies against a broad spectrum of human cancers.
References
- 1. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MYC Inhibitors: The Established 10058-F4 versus the Novel Myc-IN-3
For researchers, scientists, and drug development professionals, the targeting of the MYC oncogene remains a pivotal strategy in cancer therapy. This guide provides an objective comparison of the efficacy of two notable MYC inhibitors: the well-documented small molecule 10058-F4 and the recently developed Myc-IN-3.
This comparison summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the targeted biological pathway.
Mechanism of Action: A Tale of Two Inhibitors
Both 10058-F4 and this compound are designed to disrupt the function of the MYC oncoprotein, a transcription factor that is deregulated in a vast number of human cancers. However, they achieve this through distinct, albeit related, mechanisms.
10058-F4 is a small molecule inhibitor that specifically targets the interaction between c-Myc and its obligate binding partner, MAX. By preventing the formation of the MYC-MAX heterodimer, 10058-F4 inhibits the binding of MYC to the E-box DNA sequences in the promoter regions of its target genes, thereby downregulating the expression of genes involved in cell proliferation, growth, and metabolism.
This compound , a novel alkynyl-substituted phenylpyrazole derivative, exhibits a dual mechanism of action. Similar to 10058-F4, it perturbs the MYC-MAX interaction. Additionally, this compound has been shown to induce the degradation of the MYC protein itself, offering a two-pronged attack on MYC's oncogenic activity[1][2].
In Vitro Efficacy: A Quantitative Comparison
The antiproliferative activity of this compound and 10058-F4 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Recent studies indicate that this compound demonstrates superior antiproliferative activity compared to other MYC inhibitors in several malignant cell lines[2].
| Cell Line | Cancer Type | This compound (IC50, µM) | 10058-F4 (IC50, µM) |
| PC-3 | Prostate Cancer | 1.27[3] | ~20-30 (in xenograft model)[3] |
| SKOV3 | Ovarian Cancer | Not Reported | 4.4[4] |
| Hey | Ovarian Cancer | Not Reported | 3.2[4] |
| K562 | Chronic Myeloid Leukemia | Not Reported | >100[5] |
| REH | Acute Lymphoblastic Leukemia | Not Reported | 400[5] |
| Nalm-6 | Acute Lymphoblastic Leukemia | Not Reported | 430[5] |
Note: The IC50 values for 10058-F4 can vary between studies depending on the specific experimental conditions.
In Vivo Efficacy: Overcoming a Key Hurdle
A significant limitation of 10058-F4 has been its poor in vivo efficacy, which is attributed to its rapid metabolism and low concentrations in tumors[3]. This has hindered its clinical development.
In contrast, preclinical studies with this compound have shown promising results in animal models. In a mouse allograft model of prostate cancer, this compound demonstrated enhanced therapeutic efficacy compared to another MYC inhibitor, MYCi975, suggesting it may possess more favorable pharmacokinetic properties[2]. While direct in vivo comparisons with 10058-F4 are still emerging, the initial data for this compound suggests a potential advancement in overcoming the in vivo limitations of earlier MYC inhibitors.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanisms of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: MYC signaling pathway and points of inhibition by 10058-F4 and this compound.
Caption: Workflow for comparing the efficacy of this compound and 10058-F4.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, the following are detailed protocols for the key experiments cited.
Cell Viability (MTT) Assay
This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC-3, K562)
-
Complete culture medium
-
96-well plates
-
This compound and 10058-F4 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 10058-F4 in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for MYC Degradation
This method is used to assess the effect of the inhibitors on the levels of MYC protein.
Materials:
-
Cancer cell lines
-
This compound and 10058-F4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-c-Myc antibody and the loading control antibody.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Compare the intensity of the c-Myc band between treated and untreated samples, normalized to the loading control, to determine if the inhibitor induces MYC degradation.
Co-Immunoprecipitation for MYC-MAX Interaction
This technique is used to determine if the inhibitors disrupt the interaction between MYC and MAX.
Materials:
-
Cancer cell lines
-
This compound and 10058-F4
-
Co-IP lysis buffer
-
Antibody against MYC or MAX
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitors and lyse them in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either MYC or MAX to pull down the target protein and its binding partners.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins, and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against both MYC and MAX. A decrease in the co-precipitated protein in the treated samples compared to the control indicates disruption of the interaction.
Conclusion
The development of direct MYC inhibitors is a rapidly evolving field. While 10058-F4 has been a valuable tool for in vitro studies, its poor in vivo characteristics have limited its therapeutic potential. The emergence of novel inhibitors like this compound, with a dual mechanism of action and promising in vivo efficacy, represents a significant step forward. The data presented in this guide suggests that this compound holds considerable promise as a more effective therapeutic agent for MYC-driven cancers. Further head-to-head studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and clinical potential of these and other emerging MYC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of MYC Inhibitors: Myc-IN-3 vs. Mycro3
For Researchers, Scientists, and Drug Development Professionals
The MYC oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a vast majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its nature as an intrinsically disordered protein has rendered it "undruggable" for decades.[3] Recent advances have led to the development of small molecule inhibitors that aim to disrupt MYC's function, primarily by interfering with its crucial interaction with its obligate partner, MAX.[4] This guide provides a detailed, head-to-head comparison of two such inhibitors: the recently identified Myc-IN-3 and the more established Mycro3.
Overview and Mechanism of Action
Both this compound and Mycro3 target the MYC-MAX interaction, a critical step for MYC's transcriptional activity.[4][5] However, they exhibit distinct and additional mechanisms that contribute to their anti-cancer effects.
Mycro3 is an orally active small molecule that selectively inhibits the dimerization of MYC and MAX.[5] By preventing this protein-protein interaction, Mycro3 effectively blocks the binding of the MYC-MAX heterodimer to DNA, thereby inhibiting the transcription of MYC target genes involved in cell proliferation and survival.[5]
This compound , a novel and potent MYC inhibitor, demonstrates a multi-faceted approach. Not only does it perturb the MYC/MAX interaction and inhibit the binding of the resulting complex to DNA, but it also induces the degradation of the MYC protein itself.[6] Furthermore, this compound has been shown to induce thermal instability of the MYC protein, suggesting a direct binding event that destabilizes its structure.
dot
Caption: Mechanisms of action for Mycro3 and this compound.
Performance Data: A Comparative Analysis
Quantitative data is crucial for evaluating the potency and selectivity of inhibitors. While extensive data is available for Mycro3, the recent discovery of this compound means its quantitative profile is still emerging.
| Parameter | This compound | Mycro3 | Reference |
| Mechanism | Perturbs MYC-MAX interaction, induces MYC degradation, induces MYC thermal instability | Inhibits MYC-MAX dimerization, inhibits MYC-MAX DNA binding | [6],[5] |
| IC50 (c-Myc-MAX Interaction) | Data not yet publicly available | 40 µM | |
| IC50 (MAX Dimerization) | Data not yet publicly available | 88 µM | |
| IC50 (Cell Viability, c-Myc expressing TGR-1 fibroblasts) | Data not yet publicly available | 0.25 µM | [5] |
| IC50 (Cell Viability, c-Myc-null HO15.19 fibroblasts) | Data not yet publicly available | 9 µM | [5] |
| In Vivo Efficacy | Potentially effective in prostate cancer models | Significant tumor weight reduction in pancreatic cancer xenograft models (100 mg/kg/day) | [6],[5] |
| Oral Bioavailability | Data not yet publicly available | Orally active | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize MYC inhibitors.
Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction
This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between MYC and MAX within a cellular context.
Materials:
-
Cells expressing endogenous or tagged MYC and MAX
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-MYC or Anti-MAX antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
-
Primary and secondary antibodies for western blotting
Procedure:
-
Cell Lysis: Treat cells with the inhibitor (e.g., this compound or Mycro3) or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cleared cell lysate with the primary antibody (e.g., anti-MYC) overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against both MYC and MAX to determine the extent of their co-immunoprecipitation.
dot
Caption: Co-Immunoprecipitation workflow.
Western Blot for MYC Protein Degradation
This protocol is used to determine if an inhibitor, such as this compound, leads to a decrease in the total cellular levels of the MYC protein.
Materials:
-
Cells treated with the inhibitor or vehicle
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MYC and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse inhibitor-treated and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies against MYC and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of MYC protein, normalized to the loading control.
dot
Caption: Western blot for MYC protein levels.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of MYC inhibitors using a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., pancreatic or prostate)
-
Matrigel (optional)
-
Inhibitor (Mycro3 or this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., Mycro3 at 100 mg/kg/day orally) or vehicle control according to the desired schedule and route.
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (e.g., after a predefined treatment period or when tumors reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Signaling Pathways
Both this compound and Mycro3 ultimately impact the MYC-driven transcriptional network. Deregulation of MYC affects numerous downstream pathways critical for cancer cell survival and proliferation.
dot
Caption: MYC signaling pathway and inhibitor intervention.
Conclusion
Mycro3 has demonstrated clear preclinical efficacy as a selective inhibitor of the MYC-MAX interaction with in vivo activity. This compound represents a promising new entrant with a multi-pronged mechanism of action that includes inducing MYC degradation. The lack of publicly available, direct comparative quantitative data for this compound currently limits a definitive performance assessment against Mycro3. As more data on this compound becomes available, a clearer picture of its relative potency and potential clinical utility will emerge. The detailed protocols provided herein offer a framework for researchers to conduct their own comparative studies and contribute to the growing field of MYC-targeted cancer therapy.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Frontiers | MYC: there is more to it than cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting Myc Interacting Proteins as a Winding Path in Cancer Therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myc protein is stabilized by suppression of a novel E3 ligase complex in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MYC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc (MYC) oncoprotein is a transcription factor that is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, due to its intrinsically disordered nature and nuclear localization, developing specific inhibitors has been a significant challenge.[2] This guide provides a framework for validating the specificity of MYC inhibitors, using Myc-IN-3 as a primary example and comparing its validation process with established alternative inhibitors.
The Imperative of Specificity
Specificity is paramount in the development of any targeted therapy to minimize off-target effects and enhance therapeutic efficacy. For MYC inhibitors, specificity validation ensures that the observed anti-cancer effects are indeed due to the modulation of MYC activity and not the result of interactions with other cellular proteins.
Key Experimental Approaches for Specificity Validation
A multi-pronged approach is essential to rigorously validate the specificity of a MYC inhibitor. The following experimental protocols are fundamental in this process.
Co-Immunoprecipitation (Co-IP)
Purpose: To determine if the inhibitor disrupts the interaction between MYC and its obligate binding partner, MAX, within a cellular context.
Methodology:
-
Cell Lysis: Treat MYC-overexpressing cells (e.g., HL60, Daudi) with the inhibitor (e.g., this compound) at various concentrations and a vehicle control. Lyse the cells to release protein content.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for MAX. This antibody will bind to MAX and any proteins associated with it, including MYC.
-
Washing: Wash the antibody-protein complexes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the antibody.
-
Western Blotting: Separate the eluted proteins by size using SDS-PAGE, transfer them to a membrane, and probe with an antibody against MYC. A decrease in the amount of co-immunoprecipitated MYC in inhibitor-treated samples compared to the control indicates that the inhibitor is disrupting the MYC-MAX interaction.[3]
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for validating MYC-MAX disruption via Co-IP.
Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm direct binding of the inhibitor to MYC in intact cells. Ligand binding typically increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using a MYC-specific antibody. An increase in the amount of soluble MYC at higher temperatures in the inhibitor-treated samples suggests direct binding and stabilization.[4][5][6]
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: CETSA workflow to confirm direct target engagement.
Gene Expression Analysis of MYC Target Genes
Purpose: To determine if the inhibitor specifically modulates the transcriptional activity of MYC.
Methodology:
-
Cell Treatment: Treat cancer cells with the inhibitor at its IC50 concentration for a defined period.
-
RNA Extraction and qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known MYC target genes (e.g., ODC1, NCL, CCND2) and non-MYC target genes.
-
Analysis: A specific MYC inhibitor should decrease the expression of MYC-activated genes and/or increase the expression of MYC-repressed genes, with minimal effect on non-target genes.[2]
Comparative Analysis of MYC Inhibitors
The following table summarizes the reported activities of several small molecule MYC inhibitors. This data provides a benchmark against which new inhibitors like this compound can be compared.
| Inhibitor | Mechanism of Action | IC50 Range (µM) | Cell Lines Tested | Reference |
| 10058-F4 | Binds to MYC bHLHZip domain, inhibiting MYC-MAX dimerization | 10 - 50 | Various cancer cell lines | [7][8] |
| 10074-G5 | Binds to the N-terminal region of MYC, inhibiting MYC-MAX dimerization | 10 - 30 | Daudi, HL-60 | [9] |
| MYCi975 | Binds to MYC, promoting its degradation | 2.49 - 7.73 | Triple-negative breast cancer cell lines | [1] |
| MYCMI-6 | Binds to the MYC bHLHZip domain with high affinity | ~3.8 | Various cancer cell lines | [10] |
| This compound | Binds to MYC, showing antiproliferative activity | Data not available | Prostate cancer (potential) | [11] |
Note: IC50 values can vary depending on the cell line and assay conditions.
MYC Signaling Pathway and Points of Inhibition
MYC exerts its oncogenic functions primarily by forming a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes to regulate their transcription.[2] Various inhibitors have been developed to target different stages of this process.
MYC Signaling and Inhibition
Caption: MYC pathway and inhibitor intervention points.
Conclusion
Validating the specificity of a novel MYC inhibitor such as this compound is a critical step in its preclinical development. By employing a combination of biochemical, cellular, and genomic assays, researchers can build a strong evidence base for its on-target activity. The comparison with other known MYC inhibitors provides a valuable context for interpreting the potency and specificity of new chemical entities. The methodologies and comparative data presented in this guide offer a robust framework for the rigorous evaluation of the next generation of MYC-targeted cancer therapies.
References
- 1. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Synergistic Anti-Cancer Effects of MYC Inhibitors in Combination Therapies: A Comparative Guide
The MYC oncogene, a master regulator of cell proliferation, differentiation, and metabolism, is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. While direct inhibition of MYC has been historically challenging, the development of novel MYC inhibitors has opened new avenues for cancer treatment. Preclinical and clinical studies have increasingly demonstrated that the efficacy of MYC inhibitors can be significantly enhanced when used in combination with other anti-cancer agents. This guide provides a comparative analysis of the synergistic effects of MYC inhibitors with various classes of cancer drugs, supported by experimental data, detailed protocols, and pathway visualizations.
I. Synergistic Combinations with Targeted Therapies
A. BET Bromodomain Inhibitors and PARP Inhibitors
Bromodomain and extraterminal (BET) inhibitors, which indirectly inhibit MYC transcription, have shown potent synergy with Poly (ADP-ribose) polymerase (PARP) inhibitors in various cancers, particularly those with deficiencies in DNA damage repair pathways.
Supporting Experimental Data:
The combination of the BET inhibitor JQ1 and the PARP inhibitor Olaparib has been shown to be highly synergistic in preclinical models of cholangiocarcinoma and ovarian cancer.[1][2][3] This synergy is attributed to the JQ1-mediated downregulation of key DNA repair proteins, rendering cancer cells more susceptible to PARP inhibition.
| Cancer Type | MYC Inhibitor | Combination Drug | Efficacy Metric | Value | Reference |
| Cholangiocarcinoma | JQ1 | Olaparib | Combination Index (CI) at ED50 | 0.1 - 0.8 | [2][3] |
| Ovarian Cancer (BRCA-proficient) | JQ1 | Olaparib | In vivo tumor growth suppression | Synergistic | [1] |
Signaling Pathway and Mechanism of Synergy:
The synergy between BET and PARP inhibitors arises from a multi-faceted attack on cancer cell vulnerabilities. BET inhibitors, like JQ1, suppress the transcription of MYC and key DNA damage response genes, including those involved in homologous recombination repair. This creates a "BRCAness" phenotype, making the cancer cells highly dependent on PARP for DNA repair. The subsequent inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death.
Caption: Synergy of BET and PARP inhibitors.
B. MYC Inhibitors and Androgen Receptor (AR) Antagonists in Prostate Cancer
In prostate cancer, there is a strong rationale for combining MYC inhibitors with androgen receptor (AR) antagonists like enzalutamide (B1683756). MYC is a key downstream effector of AR signaling, and its inhibition can overcome resistance to AR-targeted therapies.
Supporting Experimental Data:
Studies have demonstrated that the combination of a novel ERβ ligand, OSU-ERb-12, with enzalutamide leads to additive and synergistic effects in prostate cancer cell lines.[4][5] This combination has been shown to repress MYC signaling and impact the expression of AR-target genes. Another study showed that a novel small molecule, PAWI-2, synergized with enzalutamide in inhibiting prostate cancer cell viability.[6]
| Cancer Type | MYC Inhibitor/Modulator | Combination Drug | Cell Line | Efficacy Metric | Value | Reference |
| Prostate Cancer | OSU-ERb-12 | Enzalutamide | LNCaP | Clonogenic Assay | Additive/Synergistic | [4][5] |
| Prostate Cancer | PAWI-2 | Enzalutamide | PC-3 | Combination Index (CI) | 0.48 - 0.76 | [6] |
| Prostate Cancer | PAWI-2 | Enzalutamide | LNCaP | Combination Index (CI) | 0.13 - 0.37 | [6] |
Experimental Workflow for Synergy Assessment:
Caption: In vitro synergy assessment workflow.
II. Synergistic Combinations with Chemotherapy
MYC inhibitors have been shown to sensitize cancer cells to traditional chemotherapeutic agents, potentially allowing for lower, less toxic doses of chemotherapy.
Supporting Experimental Data:
The BET inhibitor JQ1 has demonstrated synergistic effects with docetaxel (B913) in prostate cancer models and with rapamycin (B549165) in osteosarcoma.[7][8] These combinations often lead to enhanced cell cycle arrest and inhibition of tumor growth.
| Cancer Type | MYC Inhibitor | Combination Drug | Efficacy Metric | Value | Reference |
| Prostate Cancer | JQ1 | Docetaxel | Spheroid Formation Inhibition | Significant | [7] |
| Osteosarcoma | JQ1 | Rapamycin | In vivo tumor volume reduction | 85% vs. control | [8] |
| Gastric Carcinoma | JQ1 | Abemaciclib (B560072) | In vitro synergy score | Average 19.78 | [9] |
III. Synergistic Combinations with Immunotherapy
MYC has been implicated in creating an immunosuppressive tumor microenvironment. Combining MYC inhibitors with immune checkpoint inhibitors is a promising strategy to enhance anti-tumor immunity.
Supporting Experimental Data:
Preclinical studies in triple-negative breast cancer (TNBC) have shown that while MYC-driven tumors are resistant to anti-PD-L1 monotherapy, the combination with a TLR9 agonist and an OX40 agonist can lead to tumor regression and durable anti-tumor immunity.[10] However, a clinical trial combining atezolizumab (anti-PD-L1) with enzalutamide in castration-resistant prostate cancer (CRPC) did not show an overall survival benefit, suggesting that the context and specific combination are critical.[11][12] The direct MYC inhibitor OMO-103 has completed a phase I trial, showing a manageable safety profile and preliminary signs of activity in patients with advanced solid tumors, paving the way for future combination studies.[13][14][15][16][17]
| Cancer Type | MYC-Targeted Strategy | Combination Immunotherapy | Outcome | Reference |
| Triple-Negative Breast Cancer | (MYC-driven models) | TLR9 agonist + OX40 agonist + anti-PD-L1 | Tumor regression, durable immunity | [10] |
| Castration-Resistant Prostate Cancer | Enzalutamide (impacts MYC) | Atezolizumab (anti-PD-L1) | No significant OS benefit in Phase III | [11][12] |
| Advanced Solid Tumors | OMO-103 (Direct MYC inhibitor) | Monotherapy (Phase I) | Manageable safety, signs of activity | [13][14][15][16][17] |
Signaling Pathway of MYC-Mediated Immune Evasion:
Caption: MYC's role in immune evasion.
IV. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single agents and drug combinations on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
MYC inhibitor and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MYC inhibitor, the combination drug, and their combination for a specified period (e.g., 72 hours). Include a vehicle-treated control group.
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
B. In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of drug combinations on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
MYC inhibitor and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, MYC inhibitor alone, combination drug alone, and the combination of both drugs.
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
V. Conclusion
The synergistic combination of MYC inhibitors with other anti-cancer agents represents a highly promising therapeutic strategy. By targeting multiple oncogenic pathways simultaneously, these combinations can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. The data presented in this guide highlight the significant potential of MYC inhibitor-based combination therapies across a range of cancer types. Further preclinical and clinical investigation is warranted to optimize these combinations and translate them into effective treatments for patients with MYC-driven malignancies.
References
- 1. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The MYC axis in advanced prostate cancer is impacted through concurrent targeting of ERβ and AR using a novel ERβ-selective ligand alongside Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MYC axis in advanced prostate cancer is impacted through concurrent targeting of ERβ and AR using a novel ERβ-selective ligand alongside Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of JQ1 and rapamycin for treatment of human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial immunotherapies overcome MYC-driven immune evasion in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor blockade resistance with enzalutamide in prostate cancer results in immunosuppressive alterations in the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen receptor blockade resistance with enzalutamide in prostate cancer results in immunosuppressive alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptomyc’s Omomyc-based therapy, OMO-103, has obtained approval for first-in-human phase I/II trial to assess the efficacy and safety of a novel Myc inhibitor - BioSpace [biospace.com]
- 15. esmo.org [esmo.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Osteomyc evaluates OMO-103 in advanced osteosarcoma [vhio.net]
The Evolving Landscape of MYC Inhibition: A Comparative Analysis of Myc-IN-3
A deep dive into the selectivity profile and mechanistic underpinnings of the novel MYC inhibitor, Myc-IN-3, benchmarked against established alternatives. This guide offers researchers, scientists, and drug development professionals a comprehensive overview supported by available preclinical data.
The transcription factor MYC is a master regulator of cellular proliferation, growth, and metabolism. Its deregulation is a hallmark of a vast number of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature, owing to its intrinsically disordered structure, has long posed a significant challenge for drug discovery. A new entrant in the arena of direct MYC inhibitors, this compound, has shown promise in preclinical studies. This guide provides a comparative analysis of this compound's performance against other known MYC inhibitors, focusing on its selectivity and mechanism of action across various cancer types.
Mechanism of Action: A Multi-pronged Attack on MYC
This compound, a novel alkynyl-substituted phenylpyrazole derivative, employs a multi-faceted approach to neutralize the oncogenic activity of MYC.[1] Its primary mechanism involves the direct disruption of the crucial protein-protein interaction between MYC and its obligate binding partner, MAX. This heterodimerization is essential for MYC to bind to DNA and activate its transcriptional program. By interfering with this interaction, this compound effectively silences MYC's downstream signaling.
Furthermore, this compound has been shown to induce the degradation of the MYC protein and decrease its thermal stability.[1] This dual action of inhibiting function and promoting degradation distinguishes it from some earlier inhibitors and suggests a potential for a more sustained and profound anti-cancer effect.
For comparison, other well-studied MYC inhibitors such as 10058-F4 and MYCi975 also function by disrupting the MYC/MAX dimerization.[2][3] MYCi975, in a similar vein to this compound, has also been reported to decrease MYC protein stability.[4]
Comparative Antiproliferative Activity
Emerging data indicates that this compound exhibits potent antiproliferative activity across multiple cancer cell lines. The primary publication highlights that it demonstrates superior activity compared to MYCi975 in several malignant cell lines.[1] While comprehensive public data across a wide panel of cell lines is still forthcoming pending full publication access, its potential in prostate cancer has been particularly noted, with demonstrated therapeutic efficacy in a mouse allograft model.[1]
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its comparators, 10058-F4 and MYCi975, across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | 10058-F4 IC50 (µM) | MYCi975 IC50 (µM) |
| SKOV3 | Ovarian Cancer | Data not available | 4.4[2] | Data not available |
| Hey | Ovarian Cancer | Data not available | 3.2[2] | Data not available |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | Data not available | Data not available | 2.49 - 7.73[3] |
Data for this compound across a broad panel of cell lines is pending wider release of the primary research data.
Selectivity Profile
The selectivity of a MYC inhibitor is a critical parameter, determining its therapeutic window and potential side effects. An ideal inhibitor would selectively target cancer cells with high MYC dependency while sparing normal tissues. The abstract of the primary study on this compound does not provide specific details on its selectivity against other proteins or its differential effects on normal versus cancerous cells.[1] Further data from the full publication is required to thoroughly assess its selectivity profile. For MYCi975, studies have shown that its response is inversely related to endogenous MYC levels, suggesting a degree of selectivity towards MYC-dependent cancers.[3]
Experimental Methodologies
The following are detailed protocols for key experiments typically used to characterize MYC inhibitors, based on established methodologies in the field. The specific protocols for this compound are detailed in its primary publication.
Cell Viability Assay (MTT Assay)
This assay is used to measure the antiproliferative effect of the inhibitors.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the MYC inhibitor (e.g., this compound, 10058-F4, or MYCi975) for a specified period (typically 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction
This technique is used to determine if an inhibitor disrupts the interaction between MYC and MAX proteins.
-
Cell Lysis: Cells treated with the MYC inhibitor or vehicle control are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either MYC or MAX, which is coupled to magnetic or agarose (B213101) beads. This allows for the capture of the target protein and its binding partners.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both MYC and MAX to assess the amount of co-precipitated protein. A reduction in the amount of the co-precipitated partner protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Visualizing the Pathway and Process
To better understand the context of this compound's action and the methods used for its evaluation, the following diagrams are provided.
Caption: MYC signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for characterizing a novel MYC inhibitor.
Conclusion
This compound represents a promising new development in the challenging field of direct MYC inhibition. Its dual mechanism of disrupting the MYC-MAX interaction and promoting MYC degradation suggests a potentially robust anti-cancer activity. While early data indicates superior potency compared to some existing inhibitors, a comprehensive understanding of its selectivity profile across a wide range of cancer types and its effects on non-cancerous cells awaits the release of more detailed studies. Continued research and data transparency will be crucial in determining the ultimate clinical potential of this compound and its place in the therapeutic arsenal (B13267) against MYC-driven malignancies.
References
- 1. Directly Suppressing MYC Function with Novel Alkynyl-Substituted Phenylpyrazole Derivatives that Induce Protein Degradation and Perturb MYC/MAX Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Unveiling the Battle Against a Master Oncogene: A Comparative Look at Myc-IN-3 and Other c-Myc Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of c-Myc targeted therapies, this guide offers a comparative overview of Myc-IN-3 and other notable c-Myc inhibitors. While direct comparative studies involving this compound are not yet prevalent in published literature, this guide synthesizes available data to facilitate an informed understanding of their mechanisms and potential applications.
The c-Myc oncogene, a master regulator of cell proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers. Its role in driving tumorigenesis makes it a compelling, albeit challenging, therapeutic target. A growing arsenal (B13267) of inhibitors aims to disrupt c-Myc's function, offering new hope in the fight against cancer. This guide focuses on this compound, a potent c-Myc inhibitor, and provides a comparative perspective against other well-characterized inhibitors such as 10058-F4, JQ1, and MYCi975.
Mechanism of Action: Diverse Strategies to Inhibit a Common Foe
c-Myc inhibitors can be broadly categorized into direct and indirect inhibitors. Direct inhibitors interfere with the crucial interaction between c-Myc and its obligate binding partner, Max, which is essential for its transcriptional activity. Indirect inhibitors, on the other hand, target upstream or downstream components of the c-Myc signaling pathway.
This compound is described as a potent MYC inhibitor with antiproliferative and anticancer activity. While detailed mechanistic studies are emerging, it is positioned as a compound with potential for prostate cancer research.
10058-F4 is a well-established small molecule inhibitor that directly targets the c-Myc/Max dimerization. By binding to c-Myc, it prevents the formation of the functional heterodimer, thereby inhibiting the transactivation of c-Myc target genes.[1][2] This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
JQ1 , in contrast, is an indirect inhibitor of c-Myc. It functions by targeting BET (Bromodomain and Extra-Terminal) proteins, specifically BRD4.[5][6][7] BRD4 is a reader of acetylated histones and plays a critical role in the transcriptional activation of key oncogenes, including c-Myc. By displacing BRD4 from chromatin, JQ1 effectively downregulates c-Myc expression.[5][6]
MYCi975 is another direct inhibitor of the c-Myc/Max protein-protein interaction.[8] Preclinical studies have demonstrated its ability to suppress tumor growth and enhance immunotherapy.[9][10]
Comparative Performance: A Look at the Numbers
Quantitative data, such as the half-maximal inhibitory concentration (IC50), is crucial for evaluating the potency of an inhibitor. The following table summarizes reported IC50 values for the discussed c-Myc inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons may yield different results.
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| 10058-F4 | SKOV3 (Ovarian Cancer) | 4.4 µM | [3] |
| Hey (Ovarian Cancer) | 3.2 µM | [3] | |
| REH (Leukemia) | 400 µM | [1] | |
| Nalm-6 (Leukemia) | 430 µM | [1] | |
| JQ1 | Ishikawa (Endometrial Cancer) | ~1.0 µM | [6] |
| HEC-1A (Endometrial Cancer) | ~1.0 µM | [6] | |
| MYCi975 | Breast Cancer Cell Lines (Panel) | 2.49 to 7.73 µM | [11][12] |
| MyC-CaP (Prostate Cancer) | 5 and 10 µM (viability decrease) | [8] | |
| LNCaP (Prostate Cancer) | 5 and 10 µM (viability decrease) | [8] |
Data for this compound was not available in the reviewed literature.
Visualizing the Inhibition: Signaling Pathways and Experimental Plans
To better understand the mechanisms of these inhibitors, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for their comparison.
Caption: Direct c-Myc inhibitors block the formation of the c-Myc/Max heterodimer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 10. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Myc-IN-3 in a Laboratory Setting
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat. All handling of Myc-IN-3, including preparation of solutions and disposal, should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
In the event of a spill, the area should be immediately secured. For small spills, an inert absorbent material such as sand, vermiculite, or earth should be used to contain the compound. The spilled material and absorbent should then be collected into a designated hazardous waste container. It is imperative to prevent the chemical from entering drains or waterways.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible waste streams can lead to dangerous chemical reactions.
-
Containerization : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as hazardous waste.
-
Labeling : The waste container must be accurately labeled with the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and any known hazard information.
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Rinsate Collection : For empty containers that held this compound, the first three rinses with a suitable solvent should be collected as hazardous waste.[1] This rinseate should be added to the designated liquid hazardous waste container.
-
Disposal Request : Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or a licensed hazardous waste disposal contractor.
Chemical and Physical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C25H20ClF6N3O2 |
| Molecular Weight | 543.89 g/mol [2] |
| CAS Number | 3042878-82-7[2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO[3] |
| Storage | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C[2] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the proper disposal of chemical waste such as this compound and the signaling pathway it inhibits.
Disclaimer: The information provided here is for general guidance only and is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for this compound and other hazardous chemicals.
References
Personal protective equipment for handling Myc-IN-3
Disclaimer: No specific Safety Data Sheet (SDS) for Myc-IN-3 was found. This guide is based on best practices for handling potent, powdered research chemicals and should be used in conjunction with your institution's specific safety protocols and the judgment of trained laboratory professionals.
This compound is a potent inhibitor of the MYC protein, utilized in cancer research.[1] Due to its potent nature and the absence of comprehensive safety data, it is crucial to handle this compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and potential chemical exposure, after engineering and administrative controls have been implemented.[2][3]
Summary of Required and Recommended PPE
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Chemical-resistant gloves (e.g., Nitrile), with a recommendation for double-gloving.[2][4] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection in case the outer glove is compromised. |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles or a face shield when there is a risk of splashes or aerosolization of the powder.[4][5][6] | To protect the eyes and face from contact with the chemical, which could cause serious irritation or injury. |
| Body Protection | Required: A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood: A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher).[4] | To prevent inhalation of the powdered compound, which is a primary route of exposure for potent chemicals. |
Operational Plan and Experimental Protocols
A systematic approach to handling this compound, from receipt to disposal, is essential for safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.[5] If the container is compromised, handle it as a spill and notify the appropriate safety personnel.
-
Store the compound in a cool, dry, and dark place.[7] Refer to the table below for specific storage temperatures and durations.
-
Clearly label the storage location with the chemical name and any relevant hazard warnings.
-
-
Preparation for Use:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[6]
-
Before handling, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE in the correct order: lab coat, eye and face protection, and then gloves.
-
-
Weighing and Solution Preparation:
-
Use appropriate tools, such as a spatula, to handle the powder and minimize the creation of dust.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing. This compound is soluble in DMSO.
-
Keep the container with the stock solution tightly sealed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Remove PPE in a manner that avoids cross-contamination.
-
Wash hands thoroughly with soap and water after all work is complete.
-
Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term (months to years) |
| Solid | 0 - 4°C | Short-term (days to weeks) |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[8][9] Under no circumstances should this material be disposed of down the drain or in the regular trash.[9]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Includes: Unused or expired this compound powder, contaminated gloves, pipette tips, weighing paper, and other disposable labware.
-
Procedure: Place all solid waste into a designated, sealed, and clearly labeled hazardous waste container.[9] The label should include "Hazardous Waste" and the chemical name "this compound".
-
-
Liquid Waste:
-
Includes: Solutions containing this compound and solvents used for decontamination.
-
Procedure: Collect all liquid waste in a sealed, leak-proof, and properly labeled hazardous waste container.[8] Ensure the container is compatible with the solvents used.
-
-
Empty Containers:
-
Procedure: The original container of this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning must be collected and disposed of as hazardous liquid waste.
-
-
Waste Storage and Collection:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[7][10]
-
Ensure incompatible waste types are segregated.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[10]
-
Visual Workflow for Handling this compound
References
- 1. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
